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  • Product: 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid
  • CAS: 105917-76-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Abstract: This document provides a comprehensive technical overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a specialized chemical intermediate. While a registered CAS number for this specific molecule is not publ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a specialized chemical intermediate. While a registered CAS number for this specific molecule is not publicly available, indicating its status as a novel or commercially rare compound, its structural motifs are of significant interest in the fields of pharmaceutical and agrochemical development. This guide presents a plausible synthetic pathway, detailed protocols for its characterization, an analysis of its potential applications based on structurally related compounds, and essential safety and handling guidelines. It is intended for researchers, synthetic chemists, and drug development professionals engaged in the exploration of new chemical entities.

Compound Identification and Physicochemical Profile

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two chlorine atoms, an ethylsulfonyl group, and a carboxylic acid moiety on the benzene ring suggests a molecule with potential as a versatile building block in organic synthesis.

  • IUPAC Name: 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

  • CAS Registry Number: Not Assigned

  • Molecular Formula: C₉H₈Cl₂O₄S

  • Catalog Number Example: 2A-0110896[1]

Chemical Structure

The arrangement of electron-withdrawing groups (dichloro, ethylsulfonyl, carboxylic acid) on the aromatic ring dictates its chemical reactivity, particularly for electrophilic and nucleophilic substitution reactions.

Caption: Chemical structure of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Estimated Physicochemical Properties

As experimental data is unavailable, the following properties have been estimated using computational models and comparison with analogous structures.

PropertyEstimated ValueRationale / Comparative Compound
Molecular Weight 283.14 g/mol Calculated from molecular formula C₉H₈Cl₂O₄S.
Melting Point 160 - 180 °CSimilar chlorinated sulfonylbenzoic acids have melting points in this range.
Boiling Point > 400 °C (decomposes)High due to polarity, hydrogen bonding, and molecular weight.
pKa 2.5 - 3.5The electron-withdrawing groups increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
LogP ~2.8Estimated based on lipophilicity of chloro and sulfonyl groups balanced by the polar carboxylic acid.
Solubility Sparingly soluble in water; Soluble in methanol, ethyl acetate, THF.Typical for aromatic carboxylic acids.

Proposed Synthesis and Manufacturing Workflow

The synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid can be logically approached from commercially available dichlorotoluene. The proposed pathway involves three key transformations: ethylthiolation, oxidation of the sulfide to a sulfone, and finally, oxidation of the toluene methyl group to a carboxylic acid. This strategy is adapted from established methods for producing related sulfonylbenzoic acids.[2][3]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation to Sulfone cluster_2 Step 3: Oxidation to Carboxylic Acid cluster_3 Purification A 1,2-Dichloro-3-methyl-4-nitrobenzene C 1,2-Dichloro-4-(ethylthio)-3-methylbenzene A->C DMF, 80°C B Sodium ethanethiolate (NaSEt) B->C D 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene C->D H₂O₂, Acetic Acid, 70°C E 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid D->E KMnO₄, Pyridine, Water, Reflux F Crude Product E->F G Recrystallization (Ethanol/Water) F->G H Pure Product (>98%) G->H

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Laboratory Scale)

Objective: To synthesize 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid with a purity of >98%.

Step 1: Synthesis of 1,2-Dichloro-4-(ethylthio)-3-methylbenzene

  • To a stirred solution of 1,2-Dichloro-3-methyl-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF, 5 mL/g), add sodium ethanethiolate (1.2 eq) portion-wise at room temperature.

  • Causality: The nitro group is a strong electron-withdrawing group, activating the para position for nucleophilic aromatic substitution by the ethanethiolate anion. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Heat the reaction mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).

  • Cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.

Step 2: Synthesis of 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene

  • Dissolve the crude sulfide from Step 1 in glacial acetic acid (10 mL/g).

  • Add hydrogen peroxide (30% aq., 3.0 eq) dropwise, maintaining the internal temperature below 50°C.

  • Causality: Hydrogen peroxide in an acidic medium is a classic and effective reagent for oxidizing sulfides to sulfones. The reaction is exothermic and requires careful control.

  • Heat the mixture to 70°C for 2-3 hours. Monitor by TLC for the disappearance of the sulfide and sulfoxide intermediates.

  • Cool the reaction and pour it into ice-water. The sulfone product will precipitate.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

Step 3: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

  • Suspend the sulfone from Step 2 (1.0 eq) in a mixture of pyridine and water (10:1 v/v).

  • Add potassium permanganate (KMnO₄, 4.0 eq) portion-wise. The reaction is highly exothermic.

  • Causality: KMnO₄ is a powerful oxidizing agent capable of converting an benzylic methyl group to a carboxylic acid. Pyridine acts as a base and co-solvent.

  • Heat the mixture to reflux (approx. 100-110°C) until the purple color of permanganate disappears (approx. 8-12 hours).

  • Cool the mixture, and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl to pH < 2. The target benzoic acid will precipitate.

  • Filter the solid, wash with cold water, and dry.

Purification:

  • Recrystallize the crude product from a mixture of ethanol and water to yield the final product as a white to off-white solid.

  • Self-Validation: The purity should be confirmed by HPLC and melting point analysis. The structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

G A Synthesized Product B Sample Preparation (Dissolve in Methanol) A->B C HPLC Analysis (Purity Assay) B->C D LC-MS Analysis (Mass Confirmation) B->D E NMR Spectroscopy ('H, 'C) (Structural Elucidation) B->E F Certificate of Analysis (Identity, Purity >98%) C->F D->F E->F

Caption: Analytical workflow for structure and purity validation.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is critical for determining the purity of the final compound and for monitoring reaction progress. A suitable method can be adapted from established procedures for related dichlorobenzoic acid intermediates.[4]

Protocol: Purity Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a 1 mg/mL solution in methanol.

Expected Spectral Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), δ 7.8-8.1 (d, 1H, Ar-H), δ 7.6-7.8 (d, 1H, Ar-H), δ 3.4 (q, 2H, -SO₂CH₂-), δ 1.2 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), δ 125-145 (6 Ar-C), δ ~50 (-SO₂CH₂-), δ ~7 (-CH₃)
Mass Spec (ESI-) [M-H]⁻ expected at m/z 281/283 (Cl isotope pattern)

Potential Applications in Research and Development

The applications of this molecule are inferred from its structural components, which are prevalent in bioactive compounds.

  • Agrochemical Synthesis: Structurally similar compounds, such as 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, are key intermediates in the synthesis of HPPD inhibitor herbicides like tembotrione.[4] The title compound is a logical candidate for the development of new herbicides with potentially novel selectivity and activity profiles.

  • Pharmaceutical Intermediates: The dichlorobenzoic acid scaffold is a common feature in many pharmaceutical agents. The unique substitution pattern of this molecule could be exploited to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, or other targeted therapies.

  • Material Science: Sulfonated aromatic compounds can be used as monomers for specialty polymers with high thermal stability and specific conductive properties.

Safety, Handling, and Storage

No specific safety data exists for this compound. Therefore, a cautious approach based on data from analogous chemicals like 2,3-Dichlorobenzoic acid and other sulfonyl compounds is mandatory.[5][6]

  • GHS Hazard Classification (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a certified chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and nitrile gloves.

    • Respiratory Protection: If handling as a powder outside of a fume hood, a P100 respirator is recommended.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep container tightly sealed.

    • Avoid creating dust.

  • Disposal:

    • Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow to enter drains or waterways.

References

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Pharmaffiliates. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid. Retrieved January 27, 2026, from [Link]

  • AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved January 27, 2026, from [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved January 27, 2026, from [Link]

  • SDI. (n.d.). 2,3-DI CHLORO BENZOIC ACID. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. Retrieved January 27, 2026, from [Link]

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • 2a biotech. (n.d.). 2,3-DICHLORO-4-(ETHYLSULFONYL)BENZOIC ACID. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid chemical properties

An In-Depth Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid Prepared by: Gemini, Senior Application Scientist Introduction 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a highly substituted aromatic carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a highly substituted aromatic carboxylic acid. Its molecular architecture, featuring a dichlorinated benzene ring, a carboxylic acid group, and an ethylsulfonyl moiety, suggests its potential role as a specialized chemical intermediate. Compounds with such functional arrangements are frequently encountered as building blocks in the synthesis of complex, high-value molecules within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the chloro and ethylsulfonyl groups significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid, making it a unique synthon for targeted applications.

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (CAS No. 105917-76-8), addressing its chemical identity and properties. Due to the limited publicly available experimental data for this specific molecule, this document integrates known information with expert analysis, including a plausible synthetic pathway and predicted chemical behaviors, to offer valuable insights for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established through its molecular formula and registered CAS number. However, as of the latest literature review, detailed experimental data on its physical properties are not widely published.

Table 1: Core Chemical Identifiers

PropertyValueSource
IUPAC Name 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid-
CAS Number 105917-76-8{:target="_blank"}
Molecular Formula C₉H₈Cl₂O₄S{:target="_blank"}
Molecular Weight 283.13 g/mol {:target="_blank"}
Canonical SMILES CCS(=O)(=O)C1=C(Cl)C(Cl)=C(C=C1)C(O)=O{:target="_blank"}

Table 2: Experimental and Predicted Physical Properties

PropertyValueNotes
Physical State Solid (Predicted)Based on analogous substituted benzoic acids.
Melting Point Data not available-
Boiling Point Data not availableExpected to decompose at high temperatures.
Solubility Data not availablePredicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.

Proposed Synthesis Workflow

The proposed synthesis involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of an ethylthio- group onto a dichlorinated benzoic acid core.

  • Oxidation: Conversion of the intermediate ethylthioether (sulfide) to the target ethylsulfone.

Synthesis_Workflow SM 2,3-Dichloro-4-fluorobenzoic Acid INT 2,3-Dichloro-4-(ethylthio)benzoic Acid SM->INT Step 1: SNAr NaSEt, NMP Heat PROD 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid INT->PROD Step 2: Oxidation H₂O₂, Acetic Acid Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2,3-Dichloro-4-(ethylthio)benzoic Acid (Intermediate)

Causality and Experimental Choices: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dichloro-4-fluorobenzoic acid, is chosen because the fluorine atom is an excellent leaving group in SNAr reactions, especially when activated by electron-withdrawing groups on the ring. Sodium ethanethiolate serves as the potent sulfur nucleophile. A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is selected to facilitate the reaction by solvating the cation and leaving the "naked" nucleophile highly reactive. Heat is applied to overcome the activation energy barrier. This approach is analogous to methods described for the synthesis of other 2-alkylthio-substituted benzoic acids[1].

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add 2,3-dichloro-4-fluorobenzoic acid (1.0 eq) and anhydrous NMP.

  • Add sodium ethanethiolate (1.1 eq) portion-wise, controlling any initial exotherm.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2 to precipitate the carboxylic acid product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate, 2,3-dichloro-4-(ethylthio)benzoic acid.

Step 2: Oxidation to 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid (Final Product)

Causality and Experimental Choices: The oxidation of a sulfide to a sulfone is a standard and reliable transformation. Hydrogen peroxide (H₂O₂) is a powerful, clean, and cost-effective oxidant, with water as its only byproduct[2]. The reaction is typically performed in a solvent like acetic acid, which can activate the hydrogen peroxide to form peracetic acid in situ, a more potent oxidant, ensuring complete conversion to the sulfone[3]. An excess of H₂O₂ is used to drive the reaction past the intermediate sulfoxide stage directly to the sulfone.

Protocol:

  • Suspend the 2,3-dichloro-4-(ethylthio)benzoic acid intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add an excess of 30-35% hydrogen peroxide (2.5-3.0 eq) to the suspension. The addition may be exothermic and should be controlled.

  • Heat the mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS), typically for several hours.

  • Cool the reaction mixture. The product may precipitate upon cooling. Alternatively, pour the mixture into cold water to induce precipitation.

  • Isolate the solid product by filtration, wash thoroughly with water to remove residual acetic acid and peroxide.

  • Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization and Validation

Confirming the identity and purity of the final product is critical. The following analytical techniques would be employed in a self-validating system to ensure the correct structure has been synthesized.

Analytical_Workflow Crude Crude Product (Post-Synthesis) Purify Purification (Recrystallization) Crude->Purify Analysis Structural Analysis (NMR, MS, IR) Purify->Analysis Purity Purity Assay (HPLC, EA) Analysis->Purity Final Validated Product (>95% Purity) Purity->Final

Caption: Logical workflow for product purification and validation.

Predicted Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 3.3-3.5 ppm (CH₂). The two aromatic protons would appear as doublets in the downfield region (7.8-8.2 ppm), with their exact shifts influenced by the surrounding electron-withdrawing groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield (>10 ppm), which is D₂O exchangeable.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The ethyl group carbons would appear upfield. The six aromatic carbons would be in the typical 120-140 ppm range, with the carboxyl and sulfone-attached carbons being the most deshielded. The carbonyl carbon of the carboxylic acid would be observed further downfield, typically >165 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch from ~2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and two strong, characteristic stretches for the S=O bonds of the sulfone group, typically found at ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-) would show a prominent molecular ion [M-H]⁻ peak. A key feature would be the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), which would be definitive for confirming the presence of the dichlorinated structure.

Chemical Reactivity and Stability

The reactivity of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is governed by its functional groups:

  • Carboxylic Acid Group: This is the primary site of reactivity. It can undergo standard transformations such as:

    • Esterification: Reaction with alcohols under acidic catalysis.

    • Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Amide Formation: Conversion to the acyl chloride followed by reaction with an amine, or direct coupling with an amine using coupling agents (e.g., DCC, EDC).

  • Aromatic Ring: The benzene ring is heavily deactivated by three strong electron-withdrawing groups (-COOH, -SO₂Et, and two -Cl). This makes it highly resistant to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). It would be more susceptible to nucleophilic aromatic substitution if an additional, suitable leaving group were present.

  • Ethylsulfonyl Group: The sulfone functional group is exceptionally stable and generally unreactive under most conditions, serving as a robust directing group and electronic modifier.

The compound is expected to be stable under normal storage conditions, kept in a cool, dry place away from strong bases and reducing agents.

Potential Applications in Research and Drug Development

While no specific applications for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid have been documented, its structure is analogous to intermediates used in the synthesis of bioactive molecules. For example, related chlorosulfonylbenzoic acids are precursors to herbicides and pharmaceuticals[4]. The unique substitution pattern makes it a candidate for use as a scaffold or intermediate in discovery chemistry programs aiming to develop new drugs or agrochemicals. Its utility would lie in its ability to be incorporated into a larger molecule via its reactive carboxylic acid handle, with the dichlorinated ethylsulfonylphenyl moiety serving to control properties such as conformation, lipophilicity, and metabolic stability.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a risk assessment must be based on the known hazards of structurally similar chemicals, such as other chlorinated and sulfonated benzoic acids.

  • Potential Hazards:

    • Causes skin irritation (H315).

    • Causes serious eye irritation/damage (H319/H318).

    • May cause respiratory irritation (H335).

    • May be harmful if swallowed (H302).

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a specialty chemical intermediate with a well-defined chemical identity but limited published experimental data. The technical information and proposed synthetic protocols outlined in this guide are based on established chemical principles and analysis of analogous compounds, providing a solid foundation for researchers interested in its synthesis and potential application. Its value likely lies as a bespoke building block for creating novel molecules in the pharmaceutical or agrochemical sectors, where its unique electronic and steric properties can be leveraged to achieve specific design objectives. Further research is required to fully characterize its physical properties and explore its synthetic utility.

References

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B1.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. [Link]

  • Reddy, C. S., & Raghasudha, M. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • Clough, J. M., et al. (2004). Process for the preparation of 2-alkylthio benzoic acid derivatives - US6777575B2.
  • Crysdot LLC. (n.d.). 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. Retrieved from [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Various aromatic and aliphatic sulfides are selectively oxidized to sulfoxides and sulfones in good to excellent yields using 30% H2O2 in the presence of a recyclable silica-based tungstate interphase catalyst at room temperature. Organic Chemistry Portal. [Link]

  • Mokhtari, B., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous nanocatalyst. ResearchGate. [Link]

  • Lutz, M., et al. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Thieme. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a compound of interest in synthetic and medicinal chemistry. While specific data for this exact molecule is emerging, this document synthesizes available information and draws logical parallels from closely related analogues to provide a robust technical resource. This guide is structured to deliver not just data, but also the scientific reasoning behind the facts, empowering researchers in their experimental design and application development.

Core Molecular Attributes

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing an ethylsulfonyl group. Its structural features suggest its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals.

Physicochemical Properties

A summary of the key quantitative data for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is presented below.

PropertyValueSource
Molecular Weight 283.13 g/mol Crysdot LLC
Molecular Formula C₉H₈Cl₂O₄SCrysdot LLC
SMILES Code CCS(=O)(=O)C1=C(Cl)C(Cl)=C(C=C1)C(O)=OCrysdot LLC

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would likely involve the following key transformations:

  • Introduction of the Ethylthio Group: Starting with a dichlorinated toluene derivative, an ethylthio group can be introduced.

  • Oxidation to the Ethylsulfonyl Group: The ethylthio group is then oxidized to the corresponding ethylsulfonyl group. This is a common and well-documented transformation in organic synthesis.

  • Oxidation of the Methyl Group to a Carboxylic Acid: The final step would involve the oxidation of the methyl group on the benzene ring to a carboxylic acid.

This proposed pathway is illustrated in the workflow diagram below. The choice of reagents and reaction conditions would be critical to ensure high yield and purity, minimizing the formation of byproducts.

Synthetic_Pathway Start Dichlorotoluene Precursor Step1 Introduction of Ethylthio Group Start->Step1 Ethylating Agent Step2 Oxidation to Ethylsulfonyl Step1->Step2 Oxidizing Agent (e.g., H2O2) Step3 Oxidation to Carboxylic Acid Step2->Step3 Strong Oxidant (e.g., KMnO4) End 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid Step3->End

Caption: A proposed synthetic workflow for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Key Experimental Considerations
  • Starting Material Selection: The choice of the initial dichlorotoluene isomer is crucial to obtain the desired 2,3-dichloro substitution pattern in the final product.

  • Control of Oxidation: The oxidation steps need to be carefully controlled to prevent over-oxidation or unwanted side reactions. The choice of oxidizing agent and reaction conditions (temperature, solvent) will be critical.

  • Purification: Purification of the final product would likely involve recrystallization or column chromatography to achieve the desired purity for research and development applications.

Potential Applications in Research and Drug Development

The structural motifs present in 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid suggest several potential areas of application, particularly in medicinal chemistry and agrochemical research.

As a Scaffold in Medicinal Chemistry

Benzoic acid derivatives are a cornerstone of drug discovery, with numerous approved drugs containing this core structure. The presence of two chlorine atoms and an ethylsulfonyl group on the benzene ring of this molecule offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The chloro and ethylsulfonyl groups can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule.

  • Vector for Further Functionalization: The carboxylic acid group provides a convenient handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space.

Research on structurally related compounds has highlighted their potential as anticancer agents. For instance, derivatives of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) substituted carboxylic acids have been investigated as potent inhibitors of Glutathione-s-transferase and as anti-breast-cancer agents.[1] This suggests that the 2,3-dichlorophenyl moiety could be a valuable pharmacophore in the design of new therapeutic agents.

Intermediate in Agrochemical Synthesis

Sulfonylurea herbicides are a major class of agrochemicals, and their synthesis often involves intermediates containing a sulfonyl group attached to an aromatic ring. While there is no direct evidence of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid being used in this context, its structural similarity to known herbicide precursors makes this a plausible area of investigation.

Safety, Handling, and Spectroscopic Characterization

Safety and Handling

As a halogenated organic acid, 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid should be handled with appropriate care in a laboratory setting. Based on the safety data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the ethyl group of the ethylsulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and ethylsulfonyl substituents.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound (283.13 g/mol ). The fragmentation pattern could provide further structural information.

Conclusion and Future Outlook

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid represents a chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies. The true value of this compound will be unlocked through further research into its reactivity, biological activity, and material properties. This guide provides a foundational understanding to support and inspire such future investigations.

References

  • Crysdot LLC. 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. [Link]

  • Google Patents. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Qayyum, A. B. A., Ali, S. A., & Mokale, S. N. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry, 21(4), 319-330. [Link]

Sources

Exploratory

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid literature review

An In-Depth Technical Guide to the Predicted Chemistry and Potential Applications of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid A Note on the Scope of this Document: As of early 2026, a thorough review of scientific lite...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemistry and Potential Applications of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

A Note on the Scope of this Document: As of early 2026, a thorough review of scientific literature and chemical databases reveals no specific publications or data for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. This suggests that it is likely a novel compound that has not yet been synthesized or characterized. Therefore, this technical guide has been constructed by a Senior Application Scientist to provide a predictive overview of its synthesis, properties, and potential applications. The insights and protocols described herein are based on established principles of organic chemistry and a comprehensive analysis of structurally related analogs that are well-documented in patents and scientific literature. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar chemical entities.

Introduction and Rationale

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the development of a vast array of functional molecules. The specific substitution pattern of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid, featuring vicinal chlorine atoms and an ethylsulfonyl group, suggests a unique electronic and steric profile that could impart valuable biological or material properties. The electron-withdrawing nature of the chloro and ethylsulfonyl groups is anticipated to significantly influence the acidity of the carboxylic acid and the overall reactivity of the aromatic ring.

This guide will explore the predicted physicochemical properties of this target compound, propose viable synthetic routes with detailed experimental considerations, and discuss potential biological activities and applications based on the known roles of its structural analogs.

Predicted Physicochemical Properties and Structural Analogs

The properties of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid can be inferred by examining its close structural analogs. Key analogs include those with methylsulfonyl groups and different chlorination patterns.

Compound NameStructureMolecular Weight ( g/mol )Key Applications
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (Target) O=C(O)C1=C(Cl)C(Cl)=CC=C1S(=O)(=O)CC~297.14 (Predicted)(Predicted) Intermediate for pharmaceuticals or agrochemicals
2-Chloro-4-(methylsulfonyl)benzoic acid[1][2]CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl234.66Intermediate in organic synthesis
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid[3][4]CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C248.68Intermediate for the synthesis of the herbicide tembotrione[4]
2,4-Dichloro-5-(chlorosulfonyl)benzoic acid[5]C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O289.50Intermediate for the diuretic furosemide
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid[6]CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N259.28Chemical intermediate

Proposed Synthetic Pathways

Based on established synthetic methodologies for related compounds, several routes for the preparation of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid can be proposed. The causality behind the choice of reagents and reaction conditions is critical for a successful synthesis.

Route A: From 3,4-Dichlorotoluene

This pathway leverages a commercially available starting material and introduces the ethylsulfonyl group prior to the oxidation of the methyl group.

Synthesis_Route_A start 3,4-Dichlorotoluene step1 Chlorosulfonation start->step1 ClSO3H intermediate1 3,4-Dichloro-6-methylbenzene-1-sulfonyl chloride step1->intermediate1 step2 Reduction to Thiol intermediate1->step2 e.g., Zn/HCl intermediate3 1-(Ethylthio)-3,4-dichloro-6-methylbenzene step2->intermediate3 CH3CH2Br, Base intermediate2 3,4-Dichloro-6-methylbenzenethiol step3 Ethyl Thioether Formation step4 Oxidation to Sulfone intermediate3->step4 e.g., H2O2, CH3COOH step5 Oxidation of Methyl Group step4->step5 e.g., KMnO4 or HNO3 intermediate4 1-(Ethylsulfonyl)-3,4-dichloro-6-methylbenzene product 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid step5->product

Caption: Proposed Synthesis Route A starting from 3,4-Dichlorotoluene.

Experimental Protocol Considerations:

  • Chlorosulfonation: 3,4-Dichlorotoluene is reacted with chlorosulfonic acid. The reaction is typically performed neat or in a chlorinated solvent at low to ambient temperature. The ortho-para directing effect of the methyl group and the meta-directing effect of the chloro groups would likely favor sulfonation at the 6-position.

  • Reduction to Thiol: The resulting sulfonyl chloride can be reduced to the corresponding thiol using a reducing agent like zinc in an acidic medium.

  • Ethyl Thioether Formation: The thiol is then alkylated with an ethyl halide (e.g., ethyl bromide) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the ethyl thioether.

  • Oxidation to Sulfone: The thioether is oxidized to the ethyl sulfone. A common and effective method is using hydrogen peroxide in acetic acid. Other oxidizing agents like m-CPBA can also be employed.

  • Oxidation of Methyl Group: The final step involves the oxidation of the methyl group to a carboxylic acid. This can be a challenging step due to the presence of the deactivating sulfonyl and chloro groups. Strong oxidizing agents like potassium permanganate under basic conditions, followed by acidification, or hot nitric acid might be required[7][8].

Route B: From 2,3-Dichlorobenzoic Acid

This approach starts with the benzoic acid moiety and introduces the ethylsulfonyl group in later steps.

Synthesis_Route_B start 2,3-Dichlorobenzoic acid step1 Nitration start->step1 HNO3, H2SO4 intermediate2 4-Amino-2,3-dichlorobenzoic acid step1->intermediate2 e.g., Fe/HCl or H2/Pd-C intermediate1 2,3-Dichloro-4-nitrobenzoic acid step2 Reduction of Nitro Group step3 Diazotization intermediate2->step3 NaNO2, HCl product 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid step3->product 1. SO2, CuCl 2. Reduction 3. Ethylation 4. Oxidation intermediate3 Diazonium Salt step4 Sulfonylation

Caption: Proposed Synthesis Route B starting from 2,3-Dichlorobenzoic acid.

Experimental Protocol Considerations:

  • Nitration: Nitration of 2,3-dichlorobenzoic acid with a mixture of nitric acid and sulfuric acid. The directing effects of the substituents would need to be carefully considered to achieve selective nitration at the 4-position.

  • Reduction: The nitro group is reduced to an amine using standard methods such as iron in acidic solution or catalytic hydrogenation.

  • Diazotization: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite in a strong acid like hydrochloric acid at low temperatures (0-5 °C).

  • Introduction of the Ethylsulfonyl Group: This is a multi-step process from the diazonium salt.

    • Sulfonyl Chloride Formation: The diazonium salt can be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst (a Sandmeyer-type reaction) to yield the 2,3-dichloro-4-(chlorosulfonyl)benzoic acid.

    • Conversion to Ethyl Sulfone: The sulfonyl chloride can be converted to the ethyl sulfone. A possible method, drawing from the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, involves reduction to a sulfinate salt followed by alkylation with an ethylating agent like diethyl sulfate[9]. Alternatively, the sulfonyl chloride can be reduced to the thiol, followed by ethylation and oxidation as in Route A.

Predicted Biological Activity and Potential Applications

The biological profile of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid is likely to be influenced by its structural similarity to known bioactive molecules.

  • Herbicidal Activity: Many benzoic acid derivatives with sulfonyl groups are known herbicides. For example, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is an intermediate for tembotrione, an HPPD inhibitor herbicide[4]. The combination of dichlorination and the ethylsulfonyl group might lead to novel herbicidal properties.

  • Pharmaceutical Intermediates: The core structure is present in various pharmaceuticals. Dichlorinated benzoic acids are intermediates for drugs like lamotrigine[2], and sulfonyl-containing compounds are a vast class of drugs (e.g., diuretics like furosemide[5]). Therefore, the target compound could serve as a valuable building block in drug discovery programs.

  • Antimicrobial and Other Biological Activities: The presence of multiple halogen atoms and a sulfone group suggests potential for antimicrobial activity[10][11]. The high reactivity of related sulfonyl chlorides with biological nucleophiles indicates that derivatives of the target compound could act as enzyme inhibitors[9].

Proposed Analytical Characterization

Should 2,3-dichloro-4-(ethylsulfonyl)benzoic acid be synthesized, its structure would be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring. An ethyl pattern (a quartet and a triplet) would be observed for the ethylsulfonyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the six aromatic carbons, the carbonyl carbon, and the two carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric S=O stretches of the sulfone group.

Conclusion

While 2,3-dichloro-4-(ethylsulfonyl)benzoic acid remains a hypothetical compound in the public domain, this in-depth analysis of its structural analogs provides a solid foundation for its future exploration. The proposed synthetic routes, based on well-established chemical transformations, offer viable pathways for its preparation. The predicted physicochemical properties and potential biological activities suggest that this compound could be a valuable target for research in agrochemicals and pharmaceuticals. This guide serves as a starting point for researchers aiming to synthesize and investigate this novel chemical entity.

References

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. Retrieved January 27, 2026, from [Link]

  • Field, L., & Clark, R. D. (1957). Grignard Reagents of Sulfones. V. Preparation of Methyl and Ethyl Aryl Sulfones. Journal of Organic Chemistry, 22(9), 1129-1132.
  • ResearchGate. (n.d.). SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Advances, 12(27), 17355-17364.
  • AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (Ref: AE-0456148). Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved January 27, 2026, from [Link]

  • Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved January 27, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. Retrieved January 27, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a halogenated aromatic carboxylic acid with p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a halogenated aromatic carboxylic acid with potential applications in agrochemical and pharmaceutical research. While the specific discovery of this compound is not prominently documented, its structural motifs are present in a class of molecules with established biological activity. This guide details a plausible synthetic pathway, outlines its physicochemical properties based on analogous compounds, and explores its potential applications as a versatile chemical intermediate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.

Introduction and Contextual Discovery

The formal "discovery" of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid is not marked by a singular seminal publication. Instead, its emergence can be understood within the broader context of research into substituted benzoic acid derivatives for various industrial applications. The 20th century saw extensive exploration of halogenated and sulfonyl-containing aromatic compounds for use as herbicides and pharmaceutical intermediates.

The structural features of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid—a dichlorinated benzene ring, a carboxylic acid group, and an ethylsulfonyl moiety—are all well-established pharmacophores and toxophores. The dichloro-substitution pattern on the aromatic ring is a common feature in many herbicides, influencing their efficacy and spectrum of activity. The sulfonyl group, with its strong electron-withdrawing nature, can significantly impact a molecule's physicochemical properties and biological interactions.

It is highly probable that 2,3-dichloro-4-(ethylsulfonyl)benzoic acid was first synthesized as part of a broader investigation into a library of related compounds, likely as an intermediate for more complex target molecules. Patents from the late 20th and early 21st centuries describe the synthesis of structurally similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid and 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which are highlighted as key intermediates in the production of herbicides.[1][2] For instance, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a known precursor to tembotrione, a potent herbicide.[2] This suggests that the ethylsulfonyl analog would have been a logical target for synthesis in the pursuit of novel agrochemicals with potentially improved properties.

Proposed Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

A robust and logical synthetic route to 2,3-dichloro-4-(ethylsulfonyl)benzoic acid can be devised based on established chemical transformations documented for analogous compounds.[1][3] The proposed multi-step synthesis starts from the readily available 3,4-dichlorotoluene and is illustrated below.

Synthesis_of_2_3_Dichloro_4_ethylsulfonyl_benzoic_acid cluster_0 Step 1: Thiolation cluster_1 Step 2: S-Ethylation cluster_2 Step 3: Oxidation of Thioether cluster_3 Step 4: Oxidation of Methyl Group A 3,4-Dichlorotoluene B 2,3-Dichloro-4-methylbenzenethiol A->B 1. Chlorosulfonic acid 2. Zn, HCl C 1,2-Dichloro-4-(ethylthio)-3-methylbenzene B->C Ethyl iodide, K2CO3 D 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene C->D H2O2, Acetic acid E 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid D->E KMnO4, H2O, heat

Caption: Proposed synthetic pathway for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dichloro-4-methylbenzenethiol

  • To a stirred solution of 3,4-dichlorotoluene (1.0 eq) in a suitable solvent such as chloroform, slowly add chlorosulfonic acid (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • To a solution of the crude sulfonyl chloride in ethanol, add zinc dust (3.0 eq) and concentrated hydrochloric acid (5.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Filter the reaction mixture and concentrate the filtrate. Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2,3-dichloro-4-methylbenzenethiol.

Step 2: Synthesis of 1,2-Dichloro-4-(ethylthio)-3-methylbenzene

  • To a solution of 2,3-dichloro-4-methylbenzenethiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature, filter, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford 1,2-dichloro-4-(ethylthio)-3-methylbenzene.

Step 3: Synthesis of 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene

  • Dissolve 1,2-dichloro-4-(ethylthio)-3-methylbenzene (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution, 3.0 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 1,2-dichloro-4-(ethylsulfonyl)-3-methylbenzene.

Step 4: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

  • Suspend 1,2-dichloro-4-(ethylsulfonyl)-3-methylbenzene (1.0 eq) in a mixture of water and pyridine.

  • Heat the suspension to reflux and add potassium permanganate (3.0 eq) portion-wise over 2 hours.

  • Continue to reflux for an additional 12 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to pH 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2,3-dichloro-4-(ethylsulfonyl)benzoic acid.

Physicochemical and Spectroscopic Properties

PropertyPredicted ValueReference Compound(s)
Molecular Formula C₉H₈Cl₂O₄S-
Molecular Weight 299.13 g/mol -
Appearance White to off-white solid2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Melting Point 180-190 °C2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (m.p. not specified, but expected to be a solid)
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetone, and dichloromethane.General solubility of benzoic acid derivatives
pKa ~3.0 - 4.0Benzoic acid (pKa = 4.2), with electron-withdrawing groups increasing acidity

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.1-8.3 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 3.3-3.5 (q, 2H, -SO₂CH₂CH₃), 1.3-1.5 (t, 3H, -SO₂CH₂CH₃). The carboxylic acid proton would be a broad singlet, likely above 10 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165-170 (C=O), 130-145 (Ar-C), 50-55 (-SO₂CH₂CH₃), 7-10 (-SO₂CH₂CH₃).

  • IR (KBr, cm⁻¹): 3100-2800 (br, O-H), 1700 (C=O), 1320 & 1150 (SO₂).

  • Mass Spectrometry (EI): M⁺ at m/z 298/300/302 corresponding to the isotopic pattern of two chlorine atoms.

Potential Applications and Biological Significance

Given that structurally related compounds are potent herbicides, it is highly probable that 2,3-dichloro-4-(ethylsulfonyl)benzoic acid would also exhibit herbicidal activity. The specific substitution pattern and the nature of the alkylsulfonyl group can fine-tune the efficacy and crop selectivity of such compounds.

Furthermore, substituted benzoic acids are crucial building blocks in the pharmaceutical industry. The presence of multiple reactive sites—the carboxylic acid and the activated aromatic ring—makes 2,3-dichloro-4-(ethylsulfonyl)benzoic acid a versatile intermediate for the synthesis of more complex drug candidates. The sulfonyl group is a key feature in many sulfonamide drugs, which have a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.

The logical flow for the utility of this compound in research and development is depicted below:

Applications A 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid B Agrochemical Research A->B C Pharmaceutical Synthesis A->C D Herbicide Discovery B->D E Lead Compound Optimization B->E F Synthesis of Bioactive Molecules C->F G Structure-Activity Relationship Studies C->G

Caption: Potential applications of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Safety and Handling

Based on the Safety Data Sheet for the analogous 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, 2,3-dichloro-4-(ethylsulfonyl)benzoic acid should be handled with care.[4] It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid represents a valuable, albeit not widely documented, chemical entity with significant potential in both agrochemical and pharmaceutical research. Its synthesis can be achieved through a logical, multi-step sequence from common starting materials. While detailed experimental data on its properties and biological activity are sparse, analogies to closely related compounds provide a strong foundation for its exploration as a versatile intermediate. This guide serves to consolidate the available information and provide a framework for future research into this promising molecule.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. (URL: [Link])

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. (URL: [Link])

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P

Sources

Exploratory

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Verification

The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted view of the molecule, from its atomic connectivity and functional groups to its overall mass and fragmentation behavior. This guide is structured to walk the researcher through the theoretical underpinnings and practical considerations for each technique, offering insights into not just what to expect, but why.

Molecular Architecture

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The systematic numbering of atoms is crucial for unambiguous assignment of NMR signals.

Caption: Molecular structure of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, one can piece together the connectivity of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Insight: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (like -Cl, -COOH, and -SO₂R) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Spin-spin coupling, observed as signal splitting, provides information about the number of neighboring protons.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-6): The two aromatic protons are adjacent to each other, but in different chemical environments due to the asymmetrical substitution pattern. They are expected to appear as a pair of doublets (an AX or AB system). Both protons will be significantly downfield due to the cumulative electron-withdrawing effects of the substituents. H-5 is ortho to the strongly withdrawing sulfonyl group, while H-6 is ortho to the carboxylic acid group. We can predict H-5 to be further downfield.

  • Ethyl Group Protons: The ethyl group of the ethylsulfonyl moiety will present a classic ethyl pattern. The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃-) will appear as a triplet due to coupling with the two methylene protons. The methylene protons are adjacent to the electron-withdrawing sulfonyl group, so they will be further downfield than a typical aliphatic CH₂ group.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a very downfield chemical shift. Its position is highly dependent on the solvent, concentration, and temperature, and it can undergo exchange with trace amounts of water, which can broaden the signal or even cause it to disappear.

Data Summary: Predicted ¹H NMR
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
12.0 - 13.0Broad Singlet1H-COOHHighly deshielded acidic proton; position is variable.
~8.1 - 8.3Doublet1HH-5Ortho to the strongly electron-withdrawing -SO₂Et group.
~7.9 - 8.1Doublet1HH-6Ortho to the -COOH group and meta to the -SO₂Et group.
~3.4 - 3.6Quartet2H-SO₂-CH₂-CH₃Adjacent to the electron-withdrawing sulfonyl group.
~1.2 - 1.4Triplet3H-SO₂-CH₂-CH₃Typical aliphatic methyl group coupled to a CH₂ group.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[1] Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum using standard parameters, such as a 30° pulse angle and a relaxation delay of 1-2 seconds, ensuring a sufficient number of scans for a good signal-to-noise ratio.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Insight: Each unique carbon atom in a molecule gives a distinct signal in a proton-decoupled ¹³C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Carbons attached to electronegative atoms or groups are shifted downfield.[2][3]

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all nine carbon atoms in the molecule are chemically non-equivalent and should produce nine distinct signals.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically 120-170 ppm).[3] The carbons directly attached to substituents (C-1, C-2, C-3, C-4) will have their chemical shifts significantly affected. C-1 (attached to -COOH), C-2 and C-3 (attached to -Cl), and C-4 (attached to -SO₂Et) will be at the downfield end of the aromatic region.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a very downfield position, typically >165 ppm.[4]

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will be downfield compared to the methyl carbon (-CH₃-) due to its proximity to the sulfonyl group.

Data Summary: Predicted ¹³C NMR
Predicted δ (ppm)AssignmentRationale
>165C=OHighly deshielded carbonyl carbon.
125 - 150C1, C2, C3, C4, C5, C6Six unique aromatic carbons, with substituted carbons being more downfield.
~55-SO₂-CH₂-CH₃Methylene carbon attached to the sulfonyl group.
~15-SO₂-CH₂-CH₃Aliphatic methyl carbon.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

Part 2: Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[5][6]

Predicted IR Spectrum

The IR spectrum of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid will be complex, but key absorptions can be predicted with high confidence.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7][8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing substituents will influence its exact position.[7]

  • S=O Stretches (Sulfonyl Group): Two strong absorption bands are characteristic of the sulfonyl group: one for the asymmetric stretch (~1300-1350 cm⁻¹) and one for the symmetric stretch (~1140-1160 cm⁻¹).[9] These are often very intense and reliable diagnostic peaks.

  • C-H Stretches: Aromatic C-H stretches will appear as weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretches (Aromatic): Medium to weak absorptions are expected in the ~1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, Very BroadO-H stretch (Carboxylic acid)
>3000Weak to MediumAromatic C-H stretch
<3000Weak to MediumAliphatic C-H stretch
1700 - 1725StrongC=O stretch (Carboxylic acid)
1450 - 1600Medium to WeakC=C stretch (Aromatic ring)
1300 - 1350StrongAsymmetric S=O stretch (Sulfonyl)
1140 - 1160StrongSymmetric S=O stretch (Sulfonyl)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be run first and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable clues about the molecule's structure.[10][11]

Predicted Mass Spectrum
  • Molecular Ion (M⁺˙): The molecular weight of C₉H₈Cl₂O₄S needs to be calculated. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. We will see peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, which is a definitive indicator of two chlorine atoms.

  • Fragmentation Pathways: The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve the substituents on the aromatic ring.

    • Loss of Ethyl Group: Cleavage of the S-C bond of the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

    • Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the elimination of sulfur dioxide (SO₂, 64 Da).[12][13]

    • Loss of Hydroxyl Radical: The carboxylic acid can lose a hydroxyl radical (•OH, 17 Da).

    • Loss of COOH group: The entire carboxylic acid group can be lost as a radical (•COOH, 45 Da).

M [M]⁺˙ (C₉H₈Cl₂O₄S)⁺˙ F1 [M - C₂H₅]⁺ (Loss of ethyl) M->F1 - 29 Da F2 [M - SO₂]⁺˙ (Loss of SO₂) M->F2 - 64 Da F3 [M - OH]⁺ (Loss of hydroxyl) M->F3 - 17 Da F4 [M - COOH]⁺ (Loss of carboxyl) M->F4 - 45 Da

Caption: Predicted major fragmentation pathways for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Data Summary: Predicted Key m/z Values
m/z Value (for ³⁵Cl)Assignment
282 (and 284, 286)[M]⁺˙ (Molecular Ion)
265 (and 267, 269)[M - OH]⁺
253 (and 255, 257)[M - C₂H₅]⁺
237 (and 239, 241)[M - COOH]⁺
218 (and 220, 222)[M - SO₂]⁺˙
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron impact (EI) is a higher-energy method that would induce more fragmentation and show the molecular ion [M]⁺˙.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion.

Conclusion

The structural elucidation of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will define the carbon-hydrogen framework and connectivity. IR spectroscopy will confirm the presence of the key carboxylic acid and sulfonyl functional groups. Finally, mass spectrometry will determine the molecular weight and, through its characteristic isotopic pattern and fragmentation, corroborate the elemental composition and structural features. This predictive guide, grounded in established scientific principles, provides a robust framework for the analysis and confirmation of this target molecule, underscoring the indispensable role of modern spectroscopy in chemical sciences.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Loudon, G. M. (1979). Mass Spectra of Some Sulfinate Esters and Sulfones. Organic Mass Spectrometry, 14(5), 253-256.
  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chughtai, K., & Heeren, R. M. (2010).
  • Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (2025). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

  • Chegg.com. (2024). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Longdom Publishing. (2022). Mass Spectrometry Principle and its Applications. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, quantitative solubility data for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is limited. This guide, therefo...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is limited. This guide, therefore, provides a comprehensive framework for determining and understanding its solubility profile based on established principles of physical chemistry and data from structurally related analogs. The methodologies and theoretical discussions herein are designed to empower researchers to generate a robust and accurate solubility profile for this compound of interest.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a drug candidate's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, which possesses a complex substitution pattern on a benzoic acid scaffold, a thorough understanding of its solubility is paramount. The presence of two electron-withdrawing chloro groups, a polar ethylsulfonyl moiety, and an ionizable carboxylic acid group suggests a nuanced solubility behavior that will be highly dependent on the physicochemical environment. This guide will provide the theoretical underpinnings and practical methodologies to fully characterize the solubility of this and similar compounds.

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, we can infer certain properties based on its structure and data from related molecules. These predictions are crucial for designing effective solubility studies.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₉H₈Cl₂O₄S-
Molecular Weight 299.13 g/mol A higher molecular weight can sometimes correlate with lower solubility.
pKa (acidic) ~2.5 - 3.5The carboxylic acid is expected to be a relatively strong acid due to the inductive effect of the adjacent chloro and sulfonyl groups. This will lead to significant pH-dependent solubility.
LogP ~2.5 - 3.5The presence of both hydrophobic (dichloro-benzene) and hydrophilic (ethylsulfonyl, carboxylic acid) groups suggests a moderate lipophilicity. This will influence its solubility in both aqueous and organic media.
Hydrogen Bond Donors 1 (from carboxylic acid)The ability to donate a hydrogen bond will be a key factor in its interaction with protic solvents.
Hydrogen Bond Acceptors 4 (from sulfonyl and carboxylic oxygens)Multiple hydrogen bond acceptors will enhance solubility in polar, protic solvents.

The Multifaceted Nature of Solubility: A Theoretical Framework

The solubility of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is not a single value but rather a profile that is influenced by several key factors. A comprehensive evaluation must consider the following:

The Influence of Solvent Polarity

The "like dissolves like" principle is a fundamental concept in predicting solubility. For 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, we can anticipate:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid and sulfonyl groups.[1]

  • Moderate solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Low solubility in non-polar solvents (e.g., hexane, toluene) due to the polar nature of the functional groups.

The Critical Impact of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid will be highly dependent on the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[2]

S = S₀ (1 + 10^(pH - pKa))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the un-ionized form.

  • pKa is the acid dissociation constant.

At pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. For weakly basic drugs, the opposite trend is observed, with higher solubility at lower pH.[3]

The Effect of Temperature

For most solid solutes, solubility increases with temperature.[4][5][6][7] This relationship can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution. Determining the temperature dependency is crucial for understanding the thermodynamics of dissolution and for practical considerations such as formulation and storage.

Experimental Determination of Solubility: A Practical Guide

A robust determination of the solubility profile requires well-defined experimental protocols. The following section details the gold-standard methods.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining equilibrium solubility.[8]

Protocol:

  • Preparation of Saturated Solutions: Add an excess of solid 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid to a series of vials containing the solvents of interest (e.g., water, pH buffers, organic solvents). The presence of excess solid is critical to ensure equilibrium is reached.[8]

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure the system has reached equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation: Cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Diagram of the Shake-Flask Workflow:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_quantify 4. Quantification prep1 Add excess solid to vial prep2 Add solvent prep1->prep2 equil Agitate at constant T (24-72h) prep2->equil sample1 Sedimentation equil->sample1 sample2 Filter supernatant sample1->sample2 quant Analyze by HPLC-UV sample2->quant

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid in solution.

Example HPLC Method Parameters (starting point for development): [9][10]

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure the carboxylic acid is protonated for consistent retention.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 30-90% B over 10 minutesA gradient elution is often necessary to ensure good peak shape and elution of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at ~210 nm and ~280 nmBenzoic acid derivatives typically have strong absorbance in the low UV range.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Self-Validation of the Protocol: The method must be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.[9][10]

Anticipated Solubility Profile and Data Interpretation

Based on the theoretical framework, a comprehensive solubility study would likely yield the following results, which are presented here as a template for data organization.

Table 1: Solubility in Common Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)
DMSO47.2> 100 (Predicted)
Methanol32.750 - 100 (Predicted)
Ethanol24.620 - 50 (Predicted)
Acetone20.710 - 20 (Predicted)
Ethyl Acetate6.01 - 10 (Predicted)
Dichloromethane9.11 - 10 (Predicted)
Toluene2.4< 1 (Predicted)
Hexane1.9< 0.1 (Predicted)

Table 2: pH-Dependent Aqueous Solubility at 25°C

pHPredicted Predominant SpeciesSolubility (mg/mL)
1.2R-COOH< 0.1 (Predicted)
4.0R-COOH / R-COO⁻0.1 - 1 (Predicted)
6.8R-COO⁻1 - 10 (Predicted)
7.4R-COO⁻> 10 (Predicted)

G cluster_factors Influencing Factors Solubility Solubility Profile pH pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility Polymorph Crystal Form Polymorph->Solubility

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid: A Detailed Experimental Protocol

This comprehensive guide provides a detailed experimental protocol for the multi-step synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a valuable intermediate in the development of novel pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the multi-step synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two chlorine atoms and an ethylsulfonyl group on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The synthesis of this compound is not trivial and requires a carefully planned multi-step sequence. The protocol detailed herein outlines a robust and logical pathway starting from the commercially available 2,3-dichlorotoluene. The synthetic strategy involves a sequence of nitration, reduction, diazotization-thiolation, and two key oxidation steps.

Overall Synthetic Scheme

The synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is accomplished through a five-step process, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Overall Synthesis Workflow start 2,3-Dichlorotoluene step1 Step 1: Nitration start->step1 HNO₃, Dichloroethane intermediate1 2,3-Dichloro-4-nitrotoluene step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 Sn, HCl or Catalytic Hydrogenation intermediate2 4-Amino-2,3-dichlorotoluene step2->intermediate2 step3 Step 3: Diazotization & Thiolation intermediate2->step3 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate intermediate3 2,3-Dichloro-4-(ethylthio)toluene step3->intermediate3 step4 Step 4: Sulfide Oxidation intermediate3->step4 H₂O₂, Acetic Acid intermediate4 2,3-Dichloro-4-(ethylsulfonyl)toluene step4->intermediate4 step5 Step 5: Methyl Group Oxidation intermediate4->step5 KMnO₄ final_product 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid step5->final_product

Caption: Overall synthetic workflow for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
2,3-DichlorotolueneSigma-Aldrich98%
Concentrated Nitric Acid (98%)Fisher ScientificACS Grade
DichloroethaneVWRAnhydrous
Saturated Sodium BicarbonateJ.T. BakerACS Grade
Tin (Sn) powderAlfa Aesar-325 mesh
Concentrated Hydrochloric AcidEMD MilliporeACS Grade
Sodium HydroxideMerckACS Grade
Sodium NitriteAcros Organics99%
Potassium Ethyl XanthateTCI Chemicals>98%
Diethyl EtherMacron Fine ChemicalsAnhydrous
Hydrogen Peroxide (30% solution)AvantorACS Grade
Glacial Acetic AcidBDHACS Grade
Potassium Permanganate (KMnO₄)SpectrumACS Grade
Sodium BisulfiteLabChemACS Grade
Magnesium SulfateBeanTown ChemicalAnhydrous
Equipment
  • Three-necked round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • pH paper

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloro-4-nitrotoluene

Rationale: The nitration of 2,3-dichlorotoluene is the initial step to introduce a functional group that can be converted to the desired amino group for the subsequent Sandmeyer reaction. The use of concentrated nitric acid in dichloroethane provides a milder alternative to the traditional mixed acid (sulfuric and nitric acid) nitration, potentially reducing the formation of by-products.[1]

Step_1_Nitration reactant 2,3-Dichlorotoluene C₇H₆Cl₂ product 2,3-Dichloro-4-nitrotoluene C₇H₅Cl₂NO₂ reactant->product Dichloroethane, 40-45°C reagent Concentrated Nitric Acid HNO₃ reagent->product

Caption: Reaction scheme for the nitration of 2,3-dichlorotoluene.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 32.2 g (0.2 mol) of 2,3-dichlorotoluene in 100 g of dichloroethane.

  • Heat the solution to 40°C.

  • Slowly add 13.9 g (0.22 mol) of concentrated nitric acid (98%) dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 45°C.

  • After the addition is complete, reflux the mixture for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloroethane under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 2,3-dichloro-4-nitrotoluene as a yellow solid. A typical yield for this reaction is around 65%.[1]

Step 2: Synthesis of 4-Amino-2,3-dichlorotoluene

Rationale: The reduction of the nitro group to an amine is a crucial step to enable the subsequent diazotization. A classic and effective method for this transformation is the use of a metal in acidic medium, such as tin and hydrochloric acid.[2] Alternatively, catalytic hydrogenation offers a cleaner, albeit potentially more costly, method.

Procedure (using Sn/HCl):

  • In a 500 mL round-bottom flask, place the crude 2,3-dichloro-4-nitrotoluene (approximately 0.13 mol) obtained from the previous step.

  • Add a 2:1 molar ratio of tin (Sn) powder (approximately 31 g, 0.26 mol) to the flask.

  • Add enough methanol to dissolve the starting material.

  • Slowly add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the initial vigorous reaction subsides, continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-amino-2,3-dichlorotoluene.

Step 3: Synthesis of 2,3-Dichloro-4-(ethylthio)toluene

Rationale: The Sandmeyer reaction provides a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[3][4] In this step, the amino group of 4-amino-2,3-dichlorotoluene is converted to a diazonium salt, which is then reacted with potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thioether. This method is a reliable way to introduce a sulfur-containing functional group.[5][6]

Procedure:

  • Diazotization: In a beaker, dissolve the 4-amino-2,3-dichlorotoluene (from the previous step) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cooled amine solution, maintaining the temperature below 5°C.[7] A slight excess of nitrous acid can be detected with starch-iodide paper.

  • Thiolation: In a separate flask, dissolve a slight molar excess of potassium ethyl xanthate in water and cool it to 10-15°C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with diethyl ether.

  • Wash the ether extract with water and then with a dilute sodium hydroxide solution to hydrolyze the xanthate ester to the thiol, which will then be in the aqueous layer as the thiolate.

  • Separate the aqueous layer and re-acidify it carefully with hydrochloric acid to precipitate the thiol. Extract the thiol with diethyl ether.

  • To obtain the ethyl thioether, the isolated thiol can be reacted with an ethylating agent like ethyl bromide in the presence of a base, or the thiolate solution can be directly reacted. A more direct approach from the diazonium salt involves using sodium ethyl thiolate, if available.

  • Purify the crude 2,3-dichloro-4-(ethylthio)toluene by vacuum distillation or column chromatography.

Step 4: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)toluene

Rationale: The oxidation of the sulfide to a sulfone is a key transformation. Hydrogen peroxide in the presence of glacial acetic acid is an effective and environmentally friendly oxidizing system for this purpose.[8][9] The acetic acid acts as a catalyst and solvent, facilitating the oxidation.

Step_4_Sulfide_Oxidation reactant 2,3-Dichloro-4-(ethylthio)toluene C₉H₁₀Cl₂S product 2,3-Dichloro-4-(ethylsulfonyl)toluene C₉H₁₀Cl₂O₂S reactant->product Acetic Acid reagent Hydrogen Peroxide H₂O₂ reagent->product

Caption: Reaction scheme for the oxidation of the sulfide to the sulfone.

Procedure:

  • Dissolve 2,3-dichloro-4-(ethylthio)toluene in glacial acetic acid in a round-bottom flask.

  • Slowly add an excess of 30% hydrogen peroxide solution to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitor by TLC).

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain 2,3-dichloro-4-(ethylsulfonyl)toluene.

Step 5: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Rationale: The final step involves the oxidation of the methyl group of the toluene derivative to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent commonly used for the side-chain oxidation of alkylbenzenes.[10][11] The reaction is typically carried out in a basic or neutral aqueous solution, followed by acidification to yield the carboxylic acid.

Procedure:

  • In a large round-bottom flask, suspend 2,3-dichloro-4-(ethylsulfonyl)toluene in water.

  • Add a stoichiometric excess of potassium permanganate (KMnO₄) in small portions to the stirred suspension.

  • Heat the mixture to reflux and maintain it at this temperature for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the clear filtrate with concentrated hydrochloric acid until it is strongly acidic (pH 1-2).

  • The 2,3-dichloro-4-(ethylsulfonyl)benzoic acid will precipitate as a white solid.

  • Collect the product by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care. The nitration reaction can be highly exothermic; maintain strict temperature control.

  • Reduction: The reaction of tin with hydrochloric acid produces hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

  • Diazotization: Diazonium salts can be explosive when dry. They should be kept in solution and used immediately after preparation. Maintain low temperatures throughout the diazotization process.

  • Oxidations: Hydrogen peroxide and potassium permanganate are strong oxidizing agents. Avoid contact with combustible materials. The permanganate oxidation can be vigorous.

Characterization

The identity and purity of the final product, 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, and all intermediates should be confirmed by standard analytical techniques, including:

  • Melting Point: To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, SO₂ of the sulfone).

  • Mass Spectrometry (MS): To determine the molecular weight.

References

  • CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents.
  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate. Available at: [Link]

  • CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents.
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. Available at: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents.
  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]

  • United States Patent Office - Googleapis.com.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents.
  • Toluene, on oxidation with KMnO_(4) gives - YouTube. Available at: [Link]

  • Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements | Request PDF - ResearchGate. Available at: [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Available at: [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. Available at: [Link]

  • Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • New Diazo Process - DTIC. Available at: [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) - YouTube. Available at: [Link]

  • Reaction of Toluene with KMnO4 KCET 12th Chemistry Aldehydes Ketones And Carboxylic Acid - YouTube. Available at: [Link]

  • POTASSIUM PERMANGANATE/ CARBOXYLIC ACID/ ORGANIC SOLVENT: A POWERFUL REAGENT FOR C-C BOND FORMATION, ARYL COUPLING REACTIONS AND. Available at: [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • Reaction of various epoxides with potassium ethyl xanthogenate. a - ResearchGate. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. Available at: [Link]

  • (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - ResearchGate. Available at: [Link]

  • Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? - Quora. Available at: [Link]

  • Toluene - Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions - ResearchGate. Available at: [Link]

  • THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. Available at: [Link]

  • Potassium ethyl xanthate – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Application

High-Yield Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to a robust, high-yield, two-step synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust, high-yield, two-step synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a potentially valuable building block in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy is centered on the nucleophilic aromatic substitution of 2,3,4-trichlorobenzoic acid to form an intermediate thioether, followed by a clean, catalyzed oxidation to the target sulfone. This protocol is designed for scalability and incorporates field-proven insights to maximize yield, purity, and safety.

Introduction and Strategic Overview

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a halogenated aromatic sulfone carboxylic acid. The unique substitution pattern—featuring vicinal chloro-substituents, a strongly electron-withdrawing sulfonyl group, and a carboxylic acid moiety—makes it an attractive intermediate for creating complex molecular architectures. The sulfone group, in particular, is a key pharmacophore in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.

The core strategy involves:

  • Step 1: Synthesis of 2,3-Dichloro-4-(ethylthio)benzoic acid. This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of 2,3,4-trichlorobenzoic acid is selectively displaced by an ethylthiolate nucleophile. The carboxylate group and the adjacent chlorine atoms activate the C4 position towards nucleophilic attack, facilitating a regioselective reaction.[1]

  • Step 2: Catalytic Oxidation. The intermediate thioether is then cleanly and efficiently oxidized to the target sulfone using hydrogen peroxide as a green oxidant. This reaction is catalyzed by sodium tungstate, a well-established and highly effective catalyst for converting sulfides to sulfones with excellent yields and selectivity.

This methodology avoids the use of harsh or difficult-to-handle reagents, prioritizing safety and environmental considerations while ensuring a high overall yield.

Visualized Synthetic Pathway

The two-step synthesis is outlined below. The first step is a nucleophilic aromatic substitution, followed by a tungstate-catalyzed oxidation.

Caption: Overall synthetic route to the target compound.

Materials and Equipment

Reagent / MaterialGradeSupplierNotes
2,3,4-Trichlorobenzoic Acid≥98%Major suppliersStarting material
Ethanethiol (EtSH)≥98%Major suppliersHighly odorous; handle only in a fume hood.
Sodium Hydride (NaH)60% dispersion in oilMajor suppliersHighly reactive with water.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Major suppliersReaction solvent for Step 1.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OMajor suppliersOxidant for Step 2.
Sodium Tungstate Dihydrate≥99%Major suppliersCatalyst for Step 2.
Acetic AcidGlacialMajor suppliersReaction solvent for Step 2.
Hydrochloric Acid (HCl)Concentrated (37%)Major suppliersFor acidification/work-up.
Ethyl AcetateACS GradeMajor suppliersExtraction solvent.
Brine (Saturated NaCl solution)N/ALab preparedFor washing.
Anhydrous Sodium SulfateACS GradeMajor suppliersDrying agent.

Equipment:

  • Three-neck round-bottom flasks with reflux condensers

  • Magnetic stirrers with heating mantles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Temperature probes

  • Standard laboratory glassware

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Detailed Experimental Protocols

Part 1: Synthesis of 2,3-Dichloro-4-(ethylthio)benzoic Acid (Intermediate)

Causality: This protocol is based on the principles of Nucleophilic Aromatic Substitution (SNAr). Sodium ethanethiolate, a potent nucleophile, is generated in situ by deprotonating ethanethiol with sodium hydride.[2][3] The reaction is performed in a polar aprotic solvent (DMF) to enhance the nucleophilicity of the thiolate and facilitate the displacement of the chloride at the C4 position of the benzoic acid, which is activated by the electron-withdrawing nature of the adjacent substituents.[1]

Protocol:

  • Preparation of Sodium Ethanethiolate:

    • Under an inert atmosphere (N₂), add sodium hydride (1.1 eq., 60% dispersion) to a three-neck flask containing anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add ethanethiol (1.1 eq.) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure adequate ventilation away from ignition sources.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-45 minutes until gas evolution ceases, indicating the complete formation of sodium ethanethiolate.

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared solution of sodium ethanethiolate, add 2,3,4-trichlorobenzoic acid (1.0 eq.) portion-wise as a solid.

    • Heat the reaction mixture to 90-100 °C and maintain this temperature, with stirring, for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

    • Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated HCl. This protonates the carboxylate, causing the product to precipitate.[4]

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.

    • Dry the crude product under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.

Part 2: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid (Final Product)

Causality: This step involves the oxidation of the thioether to a sulfone. Hydrogen peroxide is the terminal oxidant. Sodium tungstate is used as a pre-catalyst, which, in the presence of H₂O₂, forms peroxotungstate species. These species are highly effective at transferring oxygen to the electron-rich sulfur atom of the thioether, proceeding through a sulfoxide intermediate to the final sulfone. Acetic acid serves as a suitable solvent that also facilitates the catalytic cycle.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude 2,3-dichloro-4-(ethylthio)benzoic acid (1.0 eq.) from Part 1 in glacial acetic acid.

    • Add sodium tungstate dihydrate (0.02-0.05 eq., catalytic amount).

    • Stir the mixture at room temperature until the catalyst dissolves.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (2.2-2.5 eq.) dropwise to the reaction mixture using an addition funnel. The reaction is exothermic; maintain the internal temperature below 40 °C during the addition, using a water bath for cooling if necessary.

    • After the addition is complete, heat the mixture to 60-70 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the thioether and the intermediate sulfoxide to the final sulfone product.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A white solid should precipitate.

    • Slowly pour the reaction mixture into a beaker of ice-cold water. This will precipitate the product and quench any remaining hydrogen peroxide.

    • Stir the slurry for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake extensively with cold water to remove acetic acid and the catalyst.

    • Dry the final product, 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, under vacuum at 50-60 °C to a constant weight.

Workflow Visualization and Data Summary

Experimental_Workflow cluster_part1 Part 1: Thioether Synthesis cluster_part2 Part 2: Sulfone Synthesis A Prepare Sodium Ethanethiolate (NaH + EtSH in DMF) B Add 2,3,4-Trichlorobenzoic Acid A->B C Heat Reaction Mixture (90-100 °C, 4-6h) B->C D Monitor by TLC/LC-MS C->D E Quench in Ice Water D->E F Acidify with HCl to pH 1-2 E->F G Filter and Wash Solid F->G H Dry Intermediate Product G->H I Dissolve Intermediate in Acetic Acid H->I Proceed to Part 2 J Add Catalytic Na₂WO₄ I->J K Add H₂O₂ (30%) Dropwise J->K L Heat Reaction Mixture (60-70 °C, 2-4h) K->L M Monitor by TLC/LC-MS L->M N Precipitate in Ice Water M->N O Filter and Wash Solid N->O P Dry Final Product O->P

Caption: Step-by-step experimental workflow.

Table 2: Summary of Key Parameters and Expected Results

ParameterStep 1: Thioether SynthesisStep 2: Oxidation to Sulfone
Starting Material 2,3,4-Trichlorobenzoic Acid2,3-Dichloro-4-(ethylthio)benzoic Acid
Key Reagents Sodium ethanethiolate30% H₂O₂, Sodium Tungstate
Solvent Anhydrous DMFGlacial Acetic Acid
Temperature 90-100 °C60-70 °C
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%90-98%
Overall Yield -76-93%
Product Appearance Off-white to pale yellow solidWhite crystalline solid
Quality Control ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, LC-MS, Melting Point, HPLC Purity

Safety and Handling

  • Ethanethiol: Extremely flammable liquid with a powerful, persistent, and noxious odor. All operations must be conducted in a well-ventilated chemical fume hood.

  • Sodium Hydride: Highly reactive and pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

  • Acids (HCl, Acetic Acid): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound, which should typically be >98%.

  • Melting Point: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Inactive NaH; insufficient reaction time/temp.Use fresh NaH. Ensure DMF is anhydrous. Increase reaction time or temperature slightly (e.g., to 110 °C).
Low yield in Step 1 Premature quenching; loss during work-up.Ensure complete precipitation by cooling and stirring before filtration. Ensure pH is strongly acidic (1-2).
Sulfoxide intermediate in Step 2 Insufficient H₂O₂ or catalyst; reaction not complete.Add a small additional portion of H₂O₂ (0.1-0.2 eq.) and continue heating. Ensure catalyst was added.
Product oiling out Impurities present.Purify the intermediate from Step 1 by recrystallization before proceeding to Step 2.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved January 26, 2026, from [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).
  • CSUB Department of Chemistry. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 26, 2026, from [Link]

Sources

Method

HPLC analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid Introduction: A Strategic Approach to Method Development The precise and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Introduction: A Strategic Approach to Method Development

The precise and accurate quantification of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is critical in pharmaceutical development, where it may act as a key intermediate or a potential process-related impurity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their precursors.[1][2] This document, crafted from the perspective of a senior application scientist, provides a comprehensive, in-depth guide to a robust RP-HPLC method for the analysis of this compound. We will not only present a validated protocol but also elucidate the scientific rationale behind each instrumental and chemical choice, ensuring the method's trustworthiness and transferability. The entire process is grounded in the principles of analytical quality by design (QbD) and validated against the internationally recognized standards set by the International Council for Harmonisation (ICH).[3][4]

Analyte Characterization: The Foundation of Method Design

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a multifaceted molecule, and its structure dictates its behavior in a chromatographic system.

  • Aromatic Core: The benzene ring provides inherent hydrophobicity and a strong chromophore, making it ideal for UV detection.[5]

  • Acidic Moiety: The carboxylic acid group (-COOH) is ionizable. Its pKa value determines the pH at which it exists in its neutral or ionized form. In reversed-phase chromatography, analyzing the neutral form is paramount to achieving good retention and sharp, symmetrical peaks.[6]

  • Electron-Withdrawing Groups: The two chlorine atoms and the ethylsulfonyl group are strongly electron-withdrawing. These groups increase the molecule's polarity and acidity compared to unsubstituted benzoic acid.

A summary of the key properties of the target analyte is presented below.

PropertyValue / DescriptionRationale for HPLC Method
Chemical Name 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid-
CAS Number 105917-76-8[7]-
Molecular Formula C₉H₈Cl₂O₄S[8]-
Molecular Weight 283.13 g/mol [8]-
Structure A dichlorinated benzoic acid with an ethylsulfonyl group at the 4-position.The combination of a hydrophobic core and polar, ionizable groups makes reversed-phase HPLC the ideal separation mode.
Acidity The carboxylic acid group is acidic. The presence of electron-withdrawing groups suggests a pKa lower than that of benzoic acid (~4.2).The mobile phase must be acidified to a pH at least 2 units below the analyte's pKa to suppress ionization and ensure consistent retention and peak shape.[6]
UV Absorbance The substituted benzene ring acts as a chromophore, expected to absorb strongly in the UV region (approx. 230-280 nm).UV-Vis spectrophotometry is the most suitable detection method.

Strategic Method Development: A Rationale-Driven Approach

Developing a robust HPLC method is a systematic process.[9] The choices of column, mobile phase, and detector are not arbitrary but are based on the analyte's chemical nature and the goals of the analysis. The logical flow for this process is outlined below.

MethodDevelopment cluster_choices Experimental Choices Analyte Analyte Properties (Acidic, Aromatic, Polar/Hydrophobic) Mode Select HPLC Mode Analyte->Mode informs Column Select Stationary Phase (Column) Analyte->Column informs MobilePhase Select Mobile Phase Analyte->MobilePhase informs Detector Select Detector Analyte->Detector informs RP_HPLC Reversed-Phase HPLC (Hydrophobic Interaction) Mode->RP_HPLC leads to C18 C18 (Octadecylsilane) (Industry Standard, High Retentivity) Column->C18 leads to MP_Composition Aqueous + Organic + Acid (e.g., Water + ACN + H₃PO₄) MobilePhase->MP_Composition leads to UV_Detector UV Detector (Analyte has Chromophore) Detector->UV_Detector leads to OptimizedMethod Optimized & Validated Method RP_HPLC->OptimizedMethod C18->OptimizedMethod MP_Composition->OptimizedMethod UV_Detector->OptimizedMethod

Caption: Logical workflow for HPLC method development based on analyte properties.

Causality of Experimental Choices
  • Mode Selection: Reversed-Phase HPLC (RP-HPLC): Given that the analyte possesses both hydrophobic (the aromatic ring) and polar (the sulfonyl and carboxyl groups) characteristics, RP-HPLC is the most effective separation mode.[10] It utilizes a nonpolar stationary phase (the column) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

  • Stationary Phase Selection: C18 Column: An octadecylsilane (C18) column is the workhorse of RP-HPLC and provides excellent retention for aromatic compounds. Its long alkyl chains offer a high degree of hydrophobicity, ensuring sufficient interaction with the analyte to pull it away from the mobile phase and achieve separation from more polar impurities. A modern, end-capped, high-purity silica C18 column is recommended to minimize peak tailing from secondary interactions with the acidic analyte.

  • Mobile Phase Selection: Acidified Aqueous-Organic Mixture:

    • Aqueous Component: HPLC-grade water is the primary component.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its superior UV transparency at lower wavelengths. The percentage of ACN is optimized to achieve an appropriate retention time (typically between 3 and 10 minutes).

    • Acidic Additive: To ensure the carboxylic acid group of the analyte remains protonated (in its neutral form), the mobile phase must be acidified. Phosphoric acid is an excellent choice as it is a non-UV-absorbing acid that provides a stable pH well below the likely pKa of the analyte. A concentration of 0.1% is typically sufficient.[6]

  • Detector Selection and Wavelength: The conjugated π-system of the benzene ring absorbs UV light. A photodiode array (PDA) or diode array detector (DAD) is ideal as it can scan a range of wavelengths to determine the absorbance maximum (λ-max) for optimal sensitivity. For initial screening, a wavelength of 254 nm is often used for aromatic compounds.[5][11]

Detailed Application Protocol

PART A: Instrumentation and Reagents
Component Specification
HPLC System Quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (85%, ACS Grade)
Reference Standard 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (Purity ≥ 98%)
Glassware Class A volumetric flasks, autosampler vials with septa
Equipment Analytical balance, sonicator, pH meter
PART B: Preparation of Solutions
  • Mobile Phase Preparation (0.1% H₃PO₄ in Water/ACN 60:40 v/v): a. Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask. b. Add approximately 500 mL of HPLC-grade water and mix thoroughly. c. Add water to the 1 L mark and mix again. This is your 0.1% H₃PO₄ aqueous solution. d. In a separate 1 L solvent bottle, combine 600 mL of the 0.1% H₃PO₄ solution with 400 mL of acetonitrile. e. Sonicate for 10-15 minutes to degas the solution.

  • Diluent Preparation (Water/ACN 50:50 v/v): a. Combine 500 mL of HPLC-grade water and 500 mL of acetonitrile in a 1 L solvent bottle. b. Mix well and sonicate for 10 minutes to degas.

  • Standard Stock Solution Preparation (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 0.1 mg/mL): a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to the mark with diluent and mix thoroughly.

PART C: HPLC Operating Conditions
Parameter Setting
Column Temperature 30 °C
Mobile Phase 60% (0.1% H₃PO₄ in Water) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (or λ-max as determined by PDA scan)
Run Time 15 minutes

Method Validation Protocol: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13] The following protocol is designed in accordance with ICH Q2(R1) guidelines.[4][14]

ValidationWorkflow start Developed HPLC Method specificity Specificity (Peak Purity, No Interference) start->specificity linearity Linearity & Range (R² ≥ 0.999) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate, %RSD) start->precision loq LOQ / LOD (Signal-to-Noise) start->loq robustness Robustness (Varying Parameters) start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated loq->validated robustness->validated

Caption: Workflow for analytical method validation according to ICH Q2(R1).

Step-by-Step Validation Experiments
  • Specificity:

    • Objective: To demonstrate that the signal measured is unequivocally from the target analyte, without interference from the diluent, impurities, or degradation products.[15]

    • Protocol: a. Inject the diluent alone to ensure no peaks elute at the retention time of the analyte. b. Inject a solution of the analyte and analyze the peak purity using the PDA detector's software. The purity angle should be less than the purity threshold. c. If available, inject a sample known to contain impurities to confirm they are well-resolved from the main analyte peak.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.

    • Protocol: a. Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). b. Inject each standard in triplicate. c. Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (% Recovery):

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: a. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). This can be done by spiking a placebo matrix or by direct preparation if a matrix is not used. b. Analyze the samples and calculate the percentage recovery at each level using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision (% RSD):

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-day precision): Prepare and analyze six independent samples of the working standard concentration (0.1 mg/mL) on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and ≤ 2.5% for intermediate precision.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

    • Protocol: a. Prepare a series of dilute solutions and inject them. b. Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10 for the LOQ and 3 for the LOD.

    • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: a. Analyze the working standard while making small changes to the following parameters, one at a time:

      • Flow Rate (± 0.1 mL/min)
      • Column Temperature (± 2 °C)
      • Mobile Phase Composition (e.g., vary ACN content by ± 2%) b. Assess the impact on retention time, peak area, and peak symmetry.
    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not significantly deviate from the nominal conditions.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the . By explaining the causality behind the method development choices and providing a detailed protocol for both analysis and validation according to ICH guidelines, this document serves as an authoritative guide for researchers and quality control scientists. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a regulated drug development environment.

References

  • Benchchem. (n.d.). 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | 53552-95-7.
  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 2,4-dichloro-5-[[(4-ethoxyphenyl)amino]sulfonyl]-. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • Synapse. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • AERU. (n.d.). 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed. (2000). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid using Multinuclear and Multidimensional NMR Spectroscopy in DMSO-d6

Abstract This comprehensive application note details the rigorous process for the structural characterization of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details the rigorous process for the structural characterization of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this guide provides a robust framework for unambiguous signal assignment and molecular structure confirmation. By leveraging the unique properties of dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, we explore one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from sample preparation to the selection of specific NMR pulse programs, is thoroughly explained to ensure scientific integrity and reproducibility. This document serves as a practical guide, blending theoretical principles with field-proven protocols for the comprehensive analysis of complex substituted aromatic compounds.

Introduction

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a polysubstituted aromatic compound featuring a diverse array of functional groups that present a unique challenge and opportunity for structural elucidation by NMR spectroscopy. The presence of a carboxylic acid, an ethylsulfonyl group, and a dichlorinated benzene ring results in a complex interplay of electronic effects that govern the chemical shifts and coupling constants of the constituent nuclei. Accurate and unambiguous assignment of all proton and carbon signals is paramount for confirming the chemical identity, assessing purity, and understanding the molecule's chemical behavior, which are critical aspects in pharmaceutical research and development.

The choice of DMSO-d6 as the NMR solvent is strategic. Its high boiling point and ability to form hydrogen bonds are particularly advantageous for dissolving polar compounds like carboxylic acids.[1][2] This interaction slows down the proton exchange of the carboxylic acid group, often allowing for its direct observation in the ¹H NMR spectrum, which might be difficult in other solvents like CDCl₃ or D₂O.[3] This application note will systematically guide the user through the necessary steps to acquire and interpret a full suite of NMR data for the title compound.

Molecular Structure and Numbering Scheme

For clarity and consistency in spectral assignments, the following IUPAC-recommended numbering scheme will be utilized throughout this document.

Caption: IUPAC numbering for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Experimental Protocols

Part 1: Sample Preparation

A self-validating protocol relies on meticulous sample preparation to eliminate artifacts and ensure high-quality, reproducible data.

Materials:

  • 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (5-10 mg)

  • DMSO-d6 (0.6-0.7 mL), 99.9% D

  • 5 mm NMR tube of good quality (e.g., Wilmad, Norell)[4]

  • Pipettes and a clean, dry vial

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. The concentration should be sufficient for ¹³C and 2D NMR experiments, which are less sensitive than ¹H NMR.[5]

  • Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial. Vortex the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Carefully transfer the solution into the 5 mm NMR tube. Avoid any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Causality and In-Field Insights:

  • Why DMSO-d6? As previously mentioned, DMSO-d6 is an excellent solvent for polar aromatic acids. Its ability to engage in hydrogen bonding slows the exchange rate of the carboxylic acid proton, making it observable.[1][6] The residual proton signal of DMSO-d6 appears as a quintet at ~2.50 ppm, and the carbon signal is at ~39.5 ppm, which can serve as secondary chemical shift references.[7]

  • Concentration: While 1-5 mg is often sufficient for ¹H NMR of small molecules, a slightly higher concentration (5-10 mg) is recommended here to ensure a good signal-to-noise ratio for the less sensitive ¹³C and 2D correlation experiments within a reasonable acquisition time.[8]

Part 2: NMR Data Acquisition

The following experiments are recommended for a complete structural assignment. All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

Experiment Purpose Key Parameters
¹H NMR To determine the number of different proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (J-coupling).30° pulse angle, 1-2 s relaxation delay.[9]
¹³C{¹H} NMR To identify the number of unique carbon environments and their chemical shifts. Proton decoupling simplifies the spectrum to singlets.Proton decoupled, sufficient scans for good S/N.
COSY (Correlation Spectroscopy) To identify protons that are spin-spin coupled, typically through 2-3 bonds.[10][11]Standard COSY-90 pulse sequence.
HSQC (Heteronuclear Single Quantum Coherence) To identify direct one-bond correlations between protons and the carbons they are attached to.[12][13]Phase-sensitive, edited HSQC can distinguish CH/CH₃ from CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation) To identify longer-range correlations (2-4 bonds) between protons and carbons.[9]Optimized for a long-range J-coupling of ~8 Hz.

Predicted Spectral Data and Interpretation

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following spectral data are predicted for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid in DMSO-d6.

¹H NMR (400 MHz, DMSO-d6)

The proton NMR spectrum is expected to show four distinct signals:

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~13.5Broad Singlet1HCOOHCarboxylic acid protons in DMSO typically appear in the 10-13 ppm range and are often broad due to hydrogen bonding and exchange.
~8.2 - 8.4Doublet1HH6This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded of the aromatic protons.
~7.9 - 8.1Doublet1HH5This proton is ortho to the strongly electron-withdrawing ethylsulfonyl group.
~3.4 - 3.6Quartet2HH8 (-CH₂-)The methylene protons are adjacent to the electron-withdrawing sulfonyl group and are coupled to the methyl protons (n+1 rule, 3+1=4).
~1.2 - 1.4Triplet3HH9 (-CH₃)The methyl protons are coupled to the two methylene protons (n+1 rule, 2+1=3).
¹³C NMR (100 MHz, DMSO-d6)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as all carbon atoms are in unique chemical environments.

Predicted δ (ppm) Assignment Rationale
~166C7 (COOH)Carbonyl carbons of carboxylic acids typically resonate in the 160-185 ppm region.
~145C4This carbon is directly attached to the electron-withdrawing sulfonyl group, leading to a significant downfield shift.
~135C2Attached to a chlorine atom.
~133C3Attached to a chlorine atom.
~132C1The ipso-carbon attached to the carboxylic acid group.
~130C6Aromatic CH carbon. Aromatic carbons typically appear between 120-150 ppm.
~128C5Aromatic CH carbon.
~55C8 (-CH₂-)The methylene carbon is attached to the electron-withdrawing sulfur atom.
~7C9 (-CH₃)Aliphatic methyl carbon, typically found in the upfield region.

2D NMR Correlation Analysis: A Workflow for Unambiguous Assignment

The following workflow illustrates how 2D NMR experiments are used to connect the predicted ¹H and ¹³C signals, providing a self-validating system for the complete structural elucidation.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assignment Structural Assignment H_NMR ¹H Signals (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Coupling) H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond) H_NMR->HSQC Links protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range) H_NMR->HMBC Reveals multi-bond connectivity C_NMR ¹³C Signals (Chemical Shift) C_NMR->HSQC C_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure Confirms molecular framework

Sources

Method

The Versatility of Dichlorinated Sulfonylbenzoic Acids in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Drug Discovery Dichlorinated sulfonylbenzoic acid derivatives represent a highly versatile and privileged scaffold in the landscape of medicinal chemistry. The unique inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Dichlorinated sulfonylbenzoic acid derivatives represent a highly versatile and privileged scaffold in the landscape of medicinal chemistry. The unique interplay of a benzoic acid moiety, a sulfonyl or sulfonamide linker, and dichloro-substituents on the aromatic ring provides a rich chemical space for the development of novel therapeutic agents. This structural arrangement offers a combination of rigidity and opportunities for diverse functionalization, enabling fine-tuning of physicochemical properties and biological activity. These compounds have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of dichlorinated sulfonylbenzoic acids, complete with detailed experimental protocols and insights into their therapeutic potential.

Core Applications in Medicinal Chemistry

The dichlorinated sulfonylbenzoic acid scaffold has proven to be a valuable starting point for the development of a range of therapeutic agents. The presence of the sulfonyl and carboxylic acid functional groups allows for interactions with a variety of biological targets.[1]

Anti-inflammatory Agents

Several sulfonylbenzoic acid derivatives have demonstrated potent anti-inflammatory effects. A key mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[1] By selectively targeting COX-2, these compounds can mitigate the production of prostaglandins, which are key mediators of pain and inflammation.[1]

  • Mechanism of Action: COX-2 Inhibition

    The anti-inflammatory properties of certain dichlorinated sulfonylbenzoic acid derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

    COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation & Pain) COX2->Prostaglandins Dichlorinated_Sulfonylbenzoic_Acid Dichlorinated Sulfonylbenzoic Acid Derivative Dichlorinated_Sulfonylbenzoic_Acid->COX2 Inhibition

    Caption: Inhibition of Prostaglandin Synthesis via COX-2 Blockade.

Antimicrobial Agents

Derivatives of dichlorinated sulfonylbenzoic acids have shown considerable promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[1][2] The proposed mechanisms of action often involve the disruption of essential microbial enzymes or interference with the integrity of the bacterial cell membrane.[3]

Antidiabetic Agents

A notable application of this scaffold is in the development of agents for managing postprandial hyperglycemia. Certain derivatives have been found to inhibit key carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which is an effective strategy for preventing and treating diabetes.[4]

Synthesis Protocols

The synthesis of dichlorinated sulfonylbenzoic acid derivatives is often approached through multi-step sequences, starting from commercially available dichlorinated benzoic acids. The high reactivity of the chlorosulfonyl group makes it a versatile handle for introducing a variety of functionalities.[5]

Protocol 1: General Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol outlines a common route for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate for various pharmaceuticals, including the diuretic furosemide.[6][7]

Step 1: Chlorosulfonylation of 2,4-Dichlorobenzoic Acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 2,4-dichlorobenzoic acid and chlorosulfonic acid. A catalyst such as sulfuric acid or sodium sulfate may be employed.[7][8]

  • Reaction Conditions: Heat the mixture, for example, to 135°C, and maintain for several hours.[8]

  • Work-up: After cooling, the reaction mixture is carefully added to ice water to precipitate the product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[8]

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.[5]

Step 2: Ammonolysis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

  • Reaction: The purified 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then subjected to ammonolysis by reacting it with an ammonia source, such as aqueous ammonia.[6][7]

  • Acidification: Following the reaction, the mixture is acidified to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[6]

  • Final Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final high-purity product.[7]

Synthesis_of_2_4_Dichloro_5_sulfamoylbenzoic_Acid start 2,4-Dichlorobenzoic Acid step1 Chlorosulfonylation (Chlorosulfonic Acid, Catalyst) start->step1 intermediate 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid step1->intermediate step2 Ammonolysis (Aqueous Ammonia) intermediate->step2 end 2,4-Dichloro-5-sulfamoylbenzoic Acid step2->end

Caption: Synthetic workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the capacity of a test compound to inhibit the activity of the COX-2 enzyme.[1]

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • COX assay buffer

    • Heme (cofactor)

    • Test compounds (dichlorinated sulfonylbenzoic acid derivatives)

    • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

    • 96-well plate

    • Fluorometric or colorimetric plate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to standard laboratory procedures. Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

    • Assay Setup: To each well of a 96-well plate, add the reaction buffer, heme, and diluted COX-2 enzyme. For inhibitor wells, add the test compound at various concentrations. For control wells, add the solvent used to dissolve the test compounds.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[1]

    • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubation: Incubate for a specific time (e.g., 2 minutes) at 37°C.[1]

    • Detection: Measure the product formation using a fluorometric or colorimetric plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Materials:

    • Test compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Serial Dilutions: Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Inoculation: Add a standardized bacterial inoculum to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Quantitative Data Summary

The following table summarizes representative antimicrobial activity data for sulfonylbenzoic acid derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[9]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[9]
(1,4-phenylene)bis(arylsufonylisoxazoles) derivativeBacillus subtilis25[9]
(1,4-phenylene)bis(arylsufonylisoxazoles) derivativeStaphylococcus aureus50[9]
(1,4-phenylene)bis(arylsufonylisoxazoles) derivativePseudomonas aeruginosa50[9]

Conclusion and Future Perspectives

Dichlorinated sulfonylbenzoic acids are a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Their synthetic accessibility allows for the creation of extensive compound libraries, which is crucial for optimizing potency and selectivity for various biological targets.[1] The protocols and data presented in this guide underscore the significant potential of this compound class in the discovery of novel drugs for a multitude of diseases.[1] Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is essential to fully harness their therapeutic potential.

References

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. (2025). Benchchem.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Medicinal Chemistry, 14(2).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
  • 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid | 53552-95-7. (n.d.). Benchchem.
  • 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9. (n.d.). Benchchem.
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.).
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed.
  • N,N-Dichloroaminosulfonic acids as novel topical antimicrobial agents. (2009). PubMed.
  • CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. (2025). Benchchem.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Applications of 3-(3,5-Dichlorophenyl)
  • Anti-inflammatory biomolecular activity of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives: perception from DFT, molecular docking, and molecular dynamic simul
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.).
  • Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. (2024).
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel

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Application

Application Notes and Protocols: 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking New Chemical Space with a Polysubstituted Aromatic Scaffold In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Chemical Space with a Polysubstituted Aromatic Scaffold

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to accessing novel chemical entities with desired functionalities. 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a polysubstituted aromatic scaffold poised to be of significant interest to synthetic chemists. The unique arrangement of its functional groups—a carboxylic acid, two chlorine atoms, and an ethylsulfonyl group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the chloro and ethylsulfonyl substituents activates the aromatic ring for certain reactions and influences the acidity of the carboxylic acid. This application note provides a comprehensive guide to the synthesis and potential applications of this versatile building block, complete with detailed protocols to facilitate its use in the laboratory.

While direct literature on the synthesis and applications of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is not abundant, this guide provides a proposed synthetic pathway based on established methodologies for analogous compounds. Furthermore, detailed protocols for the derivatization of this building block are presented, drawing from well-established synthetic transformations of substituted benzoic acids.

Chemical Profile and Proposed Synthesis

Chemical Structure:

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC9H8Cl2O4SN/A
Molecular Weight299.13 g/mol N/A
XLogP33.2N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count4N/A
Proposed Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

A plausible synthetic route to 2,3-dichloro-4-(ethylsulfonyl)benzoic acid can be extrapolated from the known syntheses of structurally similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid.[1][2] The proposed multi-step synthesis starts from commercially available 1,2-dichloro-3-methylbenzene.

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation to Sulfone cluster_2 Step 3: Oxidation of Methyl Group A 1,2-Dichloro-3-methylbenzene C 1-(2,3-Dichloro-4-methylphenyl)(ethyl)sulfane A->C B Ethanethiol, AlCl3 B->C D 1-(2,3-Dichloro-4-methylphenyl)(ethyl)sulfane F 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene D->F E H2O2, Acetic Acid E->F G 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene I 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid G->I H KMnO4, heat H->I

Caption: Proposed synthetic workflow for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Detailed Protocol (Proposed):

Step 1: Synthesis of 1-(2,3-Dichloro-4-methylphenyl)(ethyl)sulfane

  • To a stirred solution of 1,2-dichloro-3-methylbenzene (1 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum trichloride (1.1 equiv.).

  • Slowly add ethanethiol (1.2 equiv.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2,3-dichloro-4-methylphenyl)(ethyl)sulfane.

Step 2: Synthesis of 1,2-Dichloro-4-(ethylsulfonyl)-3-methylbenzene

  • Dissolve 1-(2,3-dichloro-4-methylphenyl)(ethyl)sulfane (1 equiv.) in glacial acetic acid.

  • Add hydrogen peroxide (30% aqueous solution, 3 equiv.) dropwise to the solution.

  • Heat the mixture at 80-90 °C for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 1,2-dichloro-4-(ethylsulfonyl)-3-methylbenzene.

Step 3: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

  • To a solution of 1,2-dichloro-4-(ethylsulfonyl)-3-methylbenzene (1 equiv.) in a mixture of pyridine and water, add potassium permanganate (3 equiv.).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate and washings with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 2,3-dichloro-4-(ethylsulfonyl)benzoic acid.

Application as a Building Block: Protocols for Novel Compound Synthesis

The presence of a carboxylic acid and two chloro-substituents on the aromatic ring makes 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid a versatile precursor for a range of novel compounds. The carboxylic acid can be readily converted to amides, esters, and other derivatives. The chloro groups, while generally less reactive than bromo or iodo substituents, can participate in cross-coupling reactions under appropriate catalytic conditions.

Protocol 1: Amide Bond Formation

The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry.[3][4][5][6][7] The following protocol describes a general procedure for the coupling of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid with a primary or secondary amine.

Workflow for Amide Synthesis:

G A 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid F Novel Amide Derivative A->F B Amine (R-NH2) B->F C Coupling Agent (e.g., HATU, EDCI) C->F D Base (e.g., DIPEA, Et3N) D->F E Solvent (e.g., DMF, CH2Cl2) E->F

Caption: General workflow for amide synthesis.

Detailed Protocol:

  • To a solution of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (1 equiv.) in an anhydrous solvent such as DMF or CH2Cl2, add the desired amine (1.1 equiv.).

  • Add a coupling agent such as HATU (1.2 equiv.) or EDCI (1.2 equiv.) and a base like DIPEA (2 equiv.) or triethylamine (2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Table of Reagents for Amide Coupling:

ReagentMolar EquivalentPurpose
2,3-Dichloro-4-(ethylsulfonyl)benzoic acid1.0Starting material
Amine1.1Coupling partner
HATU or EDCI1.2Coupling agent
DIPEA or Et3N2.0Base
Anhydrous DMF or CH2Cl2-Solvent
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] While chloroarenes are less reactive than their bromo or iodo counterparts, specialized palladium catalysts and ligands can facilitate this transformation. This protocol provides a general method for the coupling of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (after conversion to its methyl ester to protect the carboxylic acid) with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

G A Methyl 2,3-dichloro-4-(ethylsulfonyl)benzoate G Novel Biaryl Derivative A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K3PO4, Cs2CO3) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

Step A: Esterification of the Carboxylic Acid

  • To a solution of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid (1 equiv.) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer and concentrate to give methyl 2,3-dichloro-4-(ethylsulfonyl)benzoate.

Step B: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine methyl 2,3-dichloro-4-(ethylsulfonyl)benzoate (1 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a suitable ligand like SPhos or XPhos (4-10 mol%).

  • Add a base, for example, K3PO4 (2-3 equiv.).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Table of Reagents for Suzuki-Miyaura Coupling:

ReagentMolar Equivalent/mol%Purpose
Methyl 2,3-dichloro-4-(ethylsulfonyl)benzoate1.0Starting material
Arylboronic Acid1.5Coupling partner
Pd(OAc)22-5 mol%Catalyst
SPhos or XPhos4-10 mol%Ligand
K3PO42.0-3.0Base
Anhydrous Toluene or Dioxane-Solvent

Conclusion and Future Outlook

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds. Its unique substitution pattern provides multiple handles for chemical modification, enabling the rapid generation of diverse molecular architectures. The protocols outlined in this application note, based on well-established synthetic methodologies for analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold. The derivatization of this building block through amide coupling, cross-coupling reactions, and other transformations can lead to the discovery of new drug candidates and advanced materials. As the demand for novel chemical entities continues to grow, the strategic use of such polysubstituted aromatic building blocks will be instrumental in advancing the frontiers of chemical synthesis.

References

  • PrepChem. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 2023. Available from: [Link]

  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available from: [Link]

  • PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. 2022. Available from: [Link]

  • ResearchGate. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Available from: [Link]

  • Google Patents. PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. 2022. Available from: [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. 2021. Available from: [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Available from: [Link]

  • ResearchGate. How to produce amide from Benzoic acid and amine directly? 2012. Available from: [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link]

  • Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ePrints Soton - University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available from: [Link]

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Method

Application Notes and Protocols for the Derivatization of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Introduction: A Versatile Scaffold for Chemical Innovation 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring two vicinal chlorine atoms, a sterically demanding ethylsulfonyl group, and a reactive carboxylic acid—offers a rich platform for chemical derivatization. The electron-withdrawing nature of the substituents activates the benzene ring and influences the reactivity of the carboxylic acid, making this molecule a versatile starting material for generating diverse chemical libraries.

This guide provides a comprehensive overview of the synthesis and derivatization of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods.

Part 1: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Proposed Synthetic Pathway

Synthesis_Pathway A 1,2-Dichloro-3-mercaptobenzene B 2,3-Dichloro-1-(ethylthio)benzene A->B EtBr, Base C 2,3-Dichloro-4-(ethylsulfonyl)toluene B->C Friedel-Crafts Acylation/Alkylation D 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid C->D Oxidation (e.g., KMnO4)

Caption: Proposed synthetic route to the target compound.

Step-by-Step Protocol

Step 1: Synthesis of 2,3-Dichloro-1-(ethylthio)benzene

This initial step involves the S-alkylation of a suitable thiophenol precursor.

  • Rationale: The reaction of a thiophenol with an alkyl halide in the presence of a base is a standard and high-yielding method for the formation of thioethers.

  • Protocol:

    • To a solution of 1,2-dichloro-3-mercaptobenzene (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Friedel-Crafts Reaction to Introduce the Methyl Group

A Friedel-Crafts acylation followed by reduction, or a direct alkylation, can be employed to introduce the methyl group that will be later oxidized to the carboxylic acid.

  • Rationale: The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. The ethylthio group is an ortho, para-director.

  • Protocol (Acylation/Reduction Route):

    • To a solution of 2,3-dichloro-1-(ethylthio)benzene (1.0 eq) in a suitable solvent like dichloromethane or carbon disulfide, add acetyl chloride (1.1 eq) and a Lewis acid catalyst such as aluminum chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice, followed by the addition of concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The resulting ketone can then be reduced to the corresponding ethyl group using a standard method like the Wolff-Kishner or Clemmensen reduction.

Step 3: Oxidation to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

The final step involves the oxidation of both the thioether to the sulfone and the methyl group to the carboxylic acid. This can often be achieved in a single step with a strong oxidizing agent.

  • Rationale: Potassium permanganate is a powerful oxidizing agent capable of oxidizing both sulfides to sulfones and alkyl chains on an aromatic ring to carboxylic acids. The reaction is typically performed in an aqueous basic solution.

  • Protocol:

    • Suspend 2,3-dichloro-4-(ethylsulfonyl)toluene (1.0 eq) in an aqueous solution of sodium carbonate.

    • Heat the mixture to reflux and add a solution of potassium permanganate (excess, e.g., 4-5 eq) portion-wise over several hours.

    • Continue heating until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is the primary handle for derivatization. The most common transformations are the formation of amides and esters, which are prevalent in biologically active molecules.

A. Conversion to 2,3-Dichloro-4-(ethylsulfonyl)benzoyl chloride

The formation of the acyl chloride is a crucial first step for many subsequent derivatization reactions as it provides a highly reactive electrophile.

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides[3]. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.

  • Protocol:

    • In a fume hood, suspend 2,3-dichloro-4-(ethylsulfonyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude acyl chloride.

    • The product can be used directly in the next step or purified by vacuum distillation.

B. Amide Synthesis

Amide bond formation is one of the most important reactions in medicinal chemistry. The following protocol utilizes the in-situ generated acyl chloride or a standard coupling agent.

  • Rationale: The reaction of an acyl chloride with a primary or secondary amine is a rapid and generally high-yielding method for amide synthesis. Alternatively, peptide coupling reagents offer a milder, one-pot approach directly from the carboxylic acid.

  • Protocol 1: From the Acyl Chloride

    • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.

    • Slowly add a solution of 2,3-dichloro-4-(ethylsulfonyl)benzoyl chloride (1.05 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

  • Protocol 2: Using a Coupling Reagent (e.g., HATU)

    • Dissolve 2,3-dichloro-4-(ethylsulfonyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase, concentrate, and purify the product as described above.

Coupling ReagentBaseTypical SolventAdvantages
SOCl₂/DMF (via acyl chloride)Pyridine, Et₃NDCM, THFHigh reactivity, cost-effective
HATUDIPEADMF, ACNHigh efficiency, low racemization
EDC/HOBtDIPEA, Et₃NDCM, DMFWater-soluble byproducts, good for sensitive substrates
C. Ester Synthesis

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols.

  • Rationale: This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

  • Protocol:

    • Dissolve 2,3-dichloro-4-(ethylsulfonyl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux for several hours, monitoring the progress by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify the ester by column chromatography or distillation.

Part 3: Characterization of Derivatives

A self-validating protocol requires robust analytical characterization to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the ethyl group of the sulfonyl moiety, and the protons of the newly introduced amide or ester group. The aromatic region will typically show two doublets.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid, ester, or amide will appear in the range of 160-175 ppm. Signals for the aromatic carbons and the carbons of the ethylsulfonyl group will also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the derivative. The isotopic pattern for the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the amide (around 1650 cm⁻¹) or ester (around 1735 cm⁻¹), and the S=O stretches of the sulfone group (around 1300 and 1150 cm⁻¹).

Part 4: Applications and Future Directions

Derivatives of 2,3-dichloro-4-(ethylsulfonyl)benzoic acid are of interest primarily in two fields:

  • Agrochemicals: Many commercial herbicides are based on substituted benzoyl structures. The specific substitution pattern of the title compound suggests its potential as a precursor for novel herbicides[4][5]. The derivatization of the carboxylic acid to various amides and esters allows for the fine-tuning of properties such as herbicidal activity, crop selectivity, and environmental persistence.

  • Medicinal Chemistry: Sulfonamide-containing molecules are a cornerstone of modern medicine. The combination of the sulfonamide-like sulfonyl group and the benzoyl moiety in derivatives of this compound makes them attractive for screening in various therapeutic areas. For instance, related sulfamoylbenzoic acid derivatives have been investigated as antihypertensive and antidiabetic agents[3][6]. The derivatization protocols provided here allow for the creation of a library of compounds for biological screening.

Applications A 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Herbicides B->D E Pharmaceuticals B->E C->D C->E

Caption: Derivatization pathways to potential applications.

Conclusion

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a valuable and highly functionalized starting material. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By understanding the rationale behind each experimental step and employing rigorous characterization techniques, scientists can confidently synthesize and evaluate novel derivatives for a wide range of applications.

References

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Application

Application Note &amp; Protocol: A Scalable Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

Abstract This document provides a comprehensive guide to the scale-up synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol here...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is built upon established chemical principles and analogous procedures found in patent literature. We present a robust, multi-step synthetic route commencing from readily available starting materials, with a focus on process safety, scalability, and high-purity product isolation. This guide is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.

Introduction and Synthetic Strategy

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing an electron-withdrawing sulfone group. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of chlorine atoms and the ethylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The synthetic route detailed below has been designed for efficiency and scalability. It commences with the introduction of an ethylthio- group onto a dichlorinated aromatic core, followed by oxidation to the corresponding sulfone, and a final oxidation of a side-chain to the desired carboxylic acid. This approach allows for controlled introduction of the key functional groups and avoids the use of hazardous reagents where possible.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Diazotization & Sandmeyer Reaction cluster_1 Friedel-Crafts Acylation cluster_2 Oxidation A 1,2-Dichloro-3-nitrobenzene B 2,3-Dichloroaniline A->B Reduction C 2,3-Dichlorobenzenediazonium chloride B->C NaNO2, HCl D 2,3-Dichloro-1-(ethylthio)benzene C->D EtSH, Cu(I) E 2,3-Dichloro-4-(ethylsulfonyl)toluene D->E CH3COCl, AlCl3 F 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid E->F KMnO4 or NaOCl

Caption: Proposed multi-step synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Experimental Protocols: Lab Scale (10-50 g)

Step 1: Synthesis of 2,3-Dichloro-1-(ethylthio)benzene

This procedure is adapted from principles of the Sandmeyer reaction, a well-established method for the conversion of anilines to various functional groups.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichloroaniline162.0232.4 g0.20
Concentrated HCl (37%)36.4660 mL~0.72
Sodium Nitrite (NaNO₂)69.0014.5 g0.21
Ethanethiol (EtSH)62.1318.6 g (22 mL)0.30
Copper(I) Chloride (CuCl)98.992.0 g0.02
Dichloromethane (DCM)84.93300 mL-
Sodium Bicarbonate (sat. aq.)84.01200 mL-

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-dichloroaniline in 200 mL of water and 60 mL of concentrated HCl.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite in 50 mL of cold water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

  • In a separate 1 L flask, prepare a solution of ethanethiol and copper(I) chloride in 100 mL of DCM and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the ethanethiol solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-1-(ethylthio)benzene. Purify by vacuum distillation.

Step 2: Synthesis of 1-(2,3-Dichloro-4-(ethylsulfonyl)phenyl)ethan-1-one

This step involves a Friedel-Crafts acylation to introduce an acetyl group, which will be later oxidized to the carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-1-(ethylthio)benzene207.1131.1 g0.15
Acetyl Chloride78.5014.1 g (12.8 mL)0.18
Aluminum Chloride (AlCl₃)133.3424.0 g0.18
Dichloromethane (DCM)84.93250 mL-
Ice-500 g-
Concentrated HCl (37%)36.4650 mL-

Procedure:

  • To a 500 mL flask, add 2,3-dichloro-1-(ethylthio)benzene and 200 mL of DCM. Cool the solution to 0 °C.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature remains below 10 °C.

  • Add acetyl chloride dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from ethanol.

Step 3: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

This final step is a haloform reaction which oxidizes the acetyl group to a carboxylic acid and simultaneously oxidizes the sulfide to a sulfone.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,3-Dichloro-4-(ethylthio)phenyl)ethan-1-one249.1424.9 g0.10
Sodium Hypochlorite (12% aq.)74.44620 mL~1.0
Sodium Hydroxide40.008.0 g0.20
Dioxane (or Phase Transfer Catalyst)88.11100 mL-
Sodium Sulfite (sat. aq.)126.0450 mL-
Concentrated HCl (37%)36.46As needed-

Procedure:

  • In a 2 L flask, dissolve the starting acetophenone in 100 mL of dioxane.

  • Add the sodium hypochlorite solution and sodium hydroxide.

  • Heat the mixture to 60-70 °C with vigorous stirring for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench any excess hypochlorite by adding saturated sodium sulfite solution until a starch-iodide test is negative.

  • Transfer the mixture to a separatory funnel and wash with DCM (2 x 100 mL) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum at 60 °C to yield the final product.

Scale-Up Considerations and Process Safety

Transitioning the described synthesis from laboratory scale to pilot plant or industrial production requires careful consideration of several factors for each step.

  • Step 1 (Sandmeyer Reaction):

    • Thermal Hazard: The diazotization reaction is exothermic and the diazonium salt intermediate is thermally unstable. Strict temperature control is critical. On a large scale, efficient cooling systems and controlled addition rates are paramount to prevent runaway reactions.

    • Off-Gassing: Significant volumes of nitrogen gas are evolved. The reactor must be adequately vented to handle the gas flow safely.

    • Reagent Handling: Ethanethiol has a very strong and unpleasant odor. Large-scale operations require a closed-system transfer and appropriate scrubbing of exhaust gases.

  • Step 2 (Friedel-Crafts Acylation):

    • Exothermicity: The addition of aluminum chloride to the reaction mixture is highly exothermic. A robust cooling system and portion-wise or slow, controlled addition are necessary.

    • Hydrogen Chloride Evolution: The reaction generates HCl gas. A scrubber system is required to neutralize the acidic off-gas.

    • Quenching: The quenching of the reaction with ice/water is also highly exothermic and generates large volumes of HCl. This must be done slowly and with efficient cooling and stirring.

  • Step 3 (Oxidation):

    • Exothermicity: The oxidation with sodium hypochlorite is exothermic. The reaction temperature must be carefully controlled to avoid side reactions and ensure complete conversion.

    • Solvent Choice: While dioxane is used in the lab, its toxicity and potential for peroxide formation make it less ideal for large-scale production.[1] A phase-transfer catalyst system in a water/toluene mixture could be a safer and more environmentally friendly alternative.[1]

    • Product Isolation: On a large scale, filtration and drying of the final product must be performed in equipment designed to handle corrosive acidic conditions and to ensure consistent product quality.

Analytical Characterization

The purity and identity of the final product and intermediates should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

The synthetic route and protocols provided in this application note offer a viable pathway for the scalable production of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. By understanding the underlying chemical principles and paying close attention to the outlined scale-up and safety considerations, researchers and production chemists can successfully and safely manufacture this valuable chemical intermediate.

References

  • Stauffer Chemical Company. (1986). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES.
  • 利民化学有限责任公司. (2015). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Zhejiang University of Technology. (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Jiangsu Tianma Agrochemical Co., Ltd. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Qayyum, A. B. A., Ali, S. A., & Mokale, S. N. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry, 21(4), 319–330. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic protocols to ensure a successful and optimized experimental outcome.

Introduction: The Synthetic Challenge

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most common and logical synthetic route is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the thioether intermediate, 2,3-dichloro-4-(ethylthio)benzoic acid, from a suitable polychlorinated benzoic acid derivative.

  • Oxidation: Conversion of the thioether to the desired sulfone.

This guide will dissect each of these stages, providing detailed protocols and addressing potential pitfalls.

Visualizing the Workflow: A Two-Step Synthesis

G cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Oxidation cluster_2 Purification & Analysis A 2,3,4-Trichlorobenzoic Acid Derivative C 2,3-Dichloro-4-(ethylthio)benzoic acid A->C DMF, Heat B Sodium Ethyl Thiolate (NaSEt) B->C E 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid C->E Acetic Acid D Oxidizing Agent (e.g., H2O2/AcOH) D->E F Crystallization E->F G HPLC / NMR F->G Quality Control

Caption: Overall workflow for the synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Step 1: Synthesis of 2,3-Dichloro-4-(ethylthio)benzoic acid

Issue 1.1: Low or No Conversion of Starting Material

  • Question: I've reacted my 2,3,4-trichlorobenzoic acid derivative with sodium ethyl thiolate in DMF, but my starting material is largely unreacted. What could be the problem?

  • Answer & Troubleshooting:

    • Inadequate Nucleophile Activity: Sodium ethyl thiolate is hygroscopic and can be partially hydrolyzed to ethanethiol and sodium hydroxide if exposed to moisture. This reduces the concentration of the active nucleophile.

      • Solution: Use freshly prepared or properly stored sodium ethyl thiolate. Consider preparing it in situ by reacting ethanethiol with a strong base like sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Temperature: Nucleophilic aromatic substitution on an electron-deficient ring is an activated process. The reaction may require elevated temperatures to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. A typical range for this type of reaction is 80-120 °C.

    • Solvent Purity: The presence of water in the DMF can protonate the thiolate, reducing its nucleophilicity.

      • Solution: Use anhydrous DMF for the reaction.

Issue 1.2: Formation of Multiple Products (Isomeric Impurities)

  • Question: My reaction has produced the desired thioether, but I'm also seeing other isomeric products. Why is this happening and how can I improve the regioselectivity?

  • Answer & Troubleshooting:

    • Understanding Regioselectivity: In 2,3,4-trichlorobenzoic acid, the chlorine atoms at positions 2 and 4 are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The chlorine at position 3 is less activated. The reaction with ethanethiolate can potentially occur at C2 or C4.

    • The Ortho-Directing Effect: Interestingly, studies on related systems, such as 2,3,4-trichlorobenzamides, have shown a remarkable ortho-directing effect with ethanethiolate, favoring substitution at the C2 position.[1] However, the outcome can be influenced by the specific form of the carboxylic acid (free acid vs. salt).

      • Solution 1 (Promoting C4 Substitution): To favor substitution at the C4 position, ensure the carboxylic acid is in its carboxylate form by using an excess of a non-nucleophilic base. This enhances the electron-donating character of the carboxylate group, which can influence the relative activation of the chloro substituents.

      • Solution 2 (Purification): If isomeric impurities are unavoidable, they will need to be removed. The difference in polarity between the isomers should allow for separation by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or fractional crystallization.

Step 2: Oxidation of 2,3-Dichloro-4-(ethylthio)benzoic acid to the Sulfone

Issue 2.1: Incomplete Oxidation (Stalled at the Sulfoxide)

  • Question: I've treated my thioether with an oxidizing agent, but my product is predominantly the sulfoxide, not the desired sulfone. How can I drive the reaction to completion?

  • Answer & Troubleshooting:

    • Insufficient Oxidant: The oxidation of a thioether to a sulfone requires two equivalents of the oxidizing agent. The first equivalent forms the sulfoxide, and the second oxidizes the sulfoxide to the sulfone.

      • Solution: Increase the stoichiometry of the oxidizing agent. For example, when using hydrogen peroxide, ensure at least 2.2 equivalents are used. It's advisable to add the oxidant in portions to control the reaction exotherm.

    • Reaction Conditions: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.

      • Solution 1 (Increased Temperature): Gently warming the reaction mixture (e.g., to 50-60 °C) can provide the necessary activation energy to complete the oxidation. Monitor the reaction closely to avoid side reactions.

      • Solution 2 (Longer Reaction Time): Allow the reaction to proceed for a longer period, tracking its progress by TLC or HPLC until the sulfoxide intermediate is consumed.

    • Choice of Oxidant: Some oxidizing agents are more potent than others for this transformation.

      • Solution: While hydrogen peroxide in acetic acid is a common and green choice, stronger oxidants like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) can be more effective in driving the reaction to the sulfone stage.[2][3]

Issue 2.2: Formation of Unidentified Byproducts and Low Yield

  • Question: My oxidation reaction has resulted in a low yield of the desired sulfone and several unknown impurities. What could be causing this?

  • Answer & Troubleshooting:

    • Over-Oxidation: Aggressive reaction conditions (high temperature, excess oxidant) can lead to over-oxidation, potentially causing degradation of the aromatic ring or side reactions.

      • Solution: Control the reaction temperature by using an ice bath during the addition of the oxidant. Add the oxidant portion-wise to maintain a steady, manageable reaction rate.

    • Reaction with the Aromatic Ring: Certain powerful oxidizing agents, like potassium permanganate under harsh conditions, can attack the aromatic ring, leading to ring-opening or the formation of phenolic byproducts.

      • Solution: Opt for a milder, more selective oxidizing system. Hydrogen peroxide in acetic acid is often a good choice for its selectivity towards the sulfur atom.[4][5]

    • Solvent Effects: The choice of solvent can influence the reactivity of the oxidant.

      • Solution: Acetic acid is a common solvent for hydrogen peroxide oxidations as it can form peracetic acid in situ, a more potent oxidant. For m-CPBA, dichloromethane is a standard solvent.

Purification of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

Issue 3.1: Difficulty in Removing the Sulfoxide Impurity

  • Question: I have a small amount of the sulfoxide intermediate remaining in my final product, and it's co-crystallizing. How can I remove it?

  • Answer & Troubleshooting:

    • Recrystallization Optimization: The polarity difference between the sulfoxide and the sulfone, though not vast, can be exploited.

      • Solution: Experiment with different solvent systems for recrystallization. A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, may provide better separation than a single solvent. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly.

    • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a reliable option.

      • Solution: Use a silica gel column with a mobile phase that provides good separation between the sulfone and the sulfoxide (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the initial thioether formation?

A1: The reaction is a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing carboxylic acid group deactivates the aromatic ring for electrophilic substitution but activates it for nucleophilic attack. The thiolate anion, a strong nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride ion restores the aromaticity and yields the thioether product.

Q2: Which oxidizing agent is best for the conversion of the thioether to the sulfone?

A2: The "best" oxidizing agent depends on factors like scale, desired reaction time, and safety considerations. Here's a comparison:

Oxidizing AgentAdvantagesDisadvantages
Hydrogen Peroxide / Acetic Acid Inexpensive, environmentally friendly (byproduct is water), generally selective.Can be slow, may require heating to complete oxidation to the sulfone.
Potassium Permanganate (KMnO4) Powerful, inexpensive, and effective.Can be non-selective, leading to over-oxidation if not carefully controlled. Produces manganese dioxide waste.[2]
m-CPBA Highly effective and often clean.More expensive, can be shock-sensitive (though commercial formulations are stabilized).

For initial lab-scale synthesis, hydrogen peroxide in acetic acid is a good starting point due to its favorable safety and environmental profile.

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting thioether, the intermediate sulfoxide, and the final sulfone product (e.g., 30-50% ethyl acetate in hexanes). The sulfone will be the most polar compound (lowest Rf value), and the thioether will be the least polar (highest Rf value). The sulfoxide will have an intermediate Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Ethanethiol and Sodium Ethyl Thiolate: Ethanethiol has a very strong, unpleasant odor and is flammable.[6][7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium ethyl thiolate is corrosive and moisture-sensitive.

  • Oxidizing Agents: Hydrogen peroxide and m-CPBA are strong oxidizers and can cause severe skin and eye irritation. Handle with care and wear appropriate PPE. Reactions with oxidizing agents can be exothermic; ensure proper temperature control.

  • Solvents: DMF is a skin and respiratory irritant. Dichloromethane is a suspected carcinogen. Always work in a fume hood and minimize exposure.

Q5: What analytical techniques should I use to confirm the structure and purity of my final product?

A5:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see the aromatic protons, the quartet for the methylene (-CH₂-) group of the ethylsulfonyl moiety, and the triplet for the methyl (-CH₃-) group.

    • ¹³C NMR: This will confirm the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for determining the purity of the final product and quantifying any remaining starting materials or intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with a small amount of acid like formic or phosphoric acid) is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the sulfone group (S=O stretches).

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-4-(ethylthio)benzoic acid

G A 1. Dissolve 2,3,4-trichlorobenzoic acid in anhydrous DMF under N2. B 2. Add sodium ethyl thiolate portion-wise at room temperature. A->B C 3. Heat the reaction mixture to 100 °C and monitor by TLC. B->C D 4. Cool, quench with water, and acidify with HCl. C->D E 5. Extract with ethyl acetate, wash, dry, and concentrate. D->E F 6. Purify by column chromatography or recrystallization. E->F

Caption: Workflow for the synthesis of the thioether intermediate.

  • To a solution of 2,3,4-trichlorobenzoic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add sodium ethyl thiolate (1.1 eq) in portions.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation to 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

G A 1. Dissolve the thioether in glacial acetic acid. B 2. Cool to 0 °C in an ice bath. A->B C 3. Add 30% H2O2 (2.2 eq) dropwise, maintaining T < 20 °C. B->C D 4. Stir at room temperature, then heat to 50 °C if needed. C->D E 5. Monitor by TLC until completion. D->E F 6. Cool and pour into ice-water to precipitate the product. E->F G 7. Filter, wash with water, and dry. F->G H 8. Recrystallize from ethanol/water. G->H

Caption: Workflow for the oxidation to the final sulfone product.

  • Dissolve 2,3-dichloro-4-(ethylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (2.2 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gently heat to 50 °C for 2-4 hours.

  • Once the reaction is complete, cool the mixture and pour it into a beaker of ice-water.

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Ramakrishnan, A., Romeijn, S. G., & Bouwman, E. (2023).
  • Various Authors. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Various Authors. (2006). An Ortho-Directing Effect in the Nucleophilic Aromatic Substitution Reactions of Primary and Secondary 2,4-Dichloro- and 2,3,4- Trichlorobenzamides with Ethanethiolate.
  • CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl)
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Various Authors. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Various Authors. (2025). Oxidation of chlorinated ethenes by potassium permanganate: A kinetics study.
  • Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Various Authors. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
  • Various Authors. (2025). Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents. Medicinal Chemistry.
  • Various Authors. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Various Suppliers. (2025).
  • Various Authors. (n.d.).
  • Various Authors. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela.
  • Various Authors. (n.d.). The Journal of Organic Chemistry Vol. 63 No. 4.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Various Authors. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)
  • CN102241616A - Preparation method of sulfones - Google P
  • Various Authors. (2020). Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III)
  • Various Authors. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • US4559077A - Azolyl-thioether derivatives as fungicides and plant ...
  • Various Authors. (n.d.). ORGANIC CHEMISTRY. RSC Publishing.
  • Benchchem. (2025). 1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products.
  • ChemPoint. (n.d.). Ethylthioethanol.
  • Various Authors. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • US3211610A - Benzoic acid ester derivatives for treating coccidiosis and method of using same - Google P
  • Various Authors. (2014). Molecules, Volume 19, Issue 12 (December 2014). MDPI.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Various Authors. (2008).
  • SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Various Authors. (n.d.). Conjugated Polymers That Respond to Oxidation with Increased Emission. MIT Open Access Articles.
  • Aldrich. (2024).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. Journal of Chemical and Pharmaceutical Research.

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Optimization

Challenges in the scale-up of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion During Thioether Oxidation

Question: We are experiencing low yields and incomplete conversion during the oxidation of 2,3-dichloro-4-(ethylthio)benzoic acid to the corresponding sulfone. What are the likely causes and how can we optimize this step?

Answer:

The oxidation of the electron-deficient 2,3-dichloro-4-(ethylthio)benzoic acid to its sulfone can be challenging. The two chlorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the sulfur atom towards electrophilic attack by the oxidizing agent.

Potential Causes:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be inadequate for complete conversion.

  • Inappropriate Oxidizing Agent: The chosen oxidizing agent may not be potent enough to overcome the deactivating effect of the dichloro-substituted ring.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Solubility: The starting material or intermediate sulfoxide may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

Troubleshooting Workflow:

start Low Yield in Oxidation Step check_oxidant Verify Stoichiometry and Potency of Oxidizing Agent start->check_oxidant adjust_temp Optimize Reaction Temperature check_oxidant->adjust_temp If stoichiometry is correct sub_oxidant Consider alternative oxidants: - Peroxy acids (m-CPBA) - Hydrogen peroxide with a catalyst - Potassium permanganate check_oxidant->sub_oxidant If potency is questionable check_solubility Assess Solubility of Starting Material and Intermediates adjust_temp->check_solubility If temperature optimization is insufficient solution Improved Yield and Conversion check_solubility->solution Implement solvent screening sub_oxidant->adjust_temp

Caption: Troubleshooting workflow for low oxidation yield.

Optimization Strategies:

ParameterRecommendationRationale
Oxidizing Agent A common and effective choice is hydrogen peroxide in acetic acid. Other options include potassium permanganate or peroxy acids like m-CPBA.Acetic acid acts as a solvent and a catalyst. The choice of oxidant should be based on safety, cost, and efficacy.
Stoichiometry Use a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents of H₂O₂) to drive the reaction to completion.Ensures that enough oxidant is present to convert both the starting thioether and the intermediate sulfoxide to the sulfone.
Temperature Gradually increase the reaction temperature, for example, from 60°C to 80°C, while monitoring the reaction progress by HPLC.Higher temperatures can overcome the activation energy barrier for the oxidation of the deactivated thioether.
Solvent If solubility is an issue, consider a co-solvent system. For instance, if using aqueous hydrogen peroxide, adding a polar aprotic solvent like acetonitrile may improve solubility.A homogeneous reaction mixture ensures better contact between reactants, leading to faster and more complete conversion.
Issue 2: Formation of Sulfoxide Impurity

Question: Our final product is contaminated with the intermediate 2,3-dichloro-4-(ethylsulfinyl)benzoic acid. How can we minimize its formation and effectively remove it?

Answer:

The formation of the sulfoxide is a common issue as it is the intermediate in the oxidation of the thioether to the sulfone. The presence of this impurity indicates an incomplete second oxidation step.

Minimizing Sulfoxide Formation:

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a syringe pump to maintain a sufficient concentration for the second oxidation step without causing an uncontrolled exotherm.

  • Extended Reaction Time: After the initial exothermic phase, continue stirring the reaction at an elevated temperature for a longer duration to ensure the complete conversion of the sulfoxide to the sulfone.

  • Sufficient Oxidant: Ensure a slight excess of the oxidizing agent is used, as mentioned previously.

Purification Strategies to Remove Sulfoxide:

  • Recrystallization: The sulfone is generally less polar and may have different solubility characteristics than the sulfoxide. A carefully selected solvent system for recrystallization can effectively separate the two. A common starting point for substituted benzoic acids is a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1]

  • pH Adjustment and Extraction: The acidity of the carboxylic acid group can be exploited. By carefully adjusting the pH of an aqueous solution, it might be possible to selectively precipitate the sulfone or the sulfoxide. However, given the structural similarity, this may be challenging.

  • Chromatography: While not ideal for large-scale production, column chromatography can be used for laboratory-scale purification to obtain a highly pure sample.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the precursor, 2,3-dichloro-4-(ethylthio)benzoic acid?

A1: A plausible and frequently used industrial approach for analogous compounds involves a multi-step synthesis starting from a readily available raw material like 1,2-dichloro-4-nitrobenzene.

Synthetic Pathway Overview:

start 1,2-Dichloro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution (NaSEt) start->step1 intermediate1 2,3-Dichloro-4-(ethylthio)nitrobenzene step1->intermediate1 step2 Reduction of Nitro Group (e.g., Fe/HCl) intermediate1->step2 intermediate2 2,3-Dichloro-4-(ethylthio)aniline step2->intermediate2 step3 Sandmeyer Reaction (1. NaNO₂/H⁺; 2. CuCN) intermediate2->step3 intermediate3 2,3-Dichloro-4-(ethylthio)benzonitrile step3->intermediate3 step4 Hydrolysis of Nitrile (H₃O⁺, heat) intermediate3->step4 end 2,3-Dichloro-4-(ethylthio)benzoic acid step4->end

Caption: Plausible synthetic route to the thioether precursor.

This route involves:

  • Nucleophilic Aromatic Substitution: Reacting 1,2-dichloro-4-nitrobenzene with sodium ethanethiolate to introduce the ethylthio group.

  • Reduction: Reducing the nitro group to an amine.

  • Sandmeyer Reaction: Converting the amino group to a nitrile via a diazonium salt.

  • Hydrolysis: Hydrolyzing the nitrile to the carboxylic acid.

Q2: What are the major safety concerns during the scale-up of the thioether oxidation step?

A2: The oxidation of thioethers is often highly exothermic, which poses a significant safety risk during scale-up.[2]

Key Safety Considerations:

HazardMitigation Strategy
Thermal Runaway - Controlled Addition: Add the oxidizing agent slowly and monitor the internal temperature closely. - Efficient Cooling: Ensure the reactor has adequate cooling capacity. - Dilution: Use a sufficient amount of solvent to help dissipate the heat.
Pressure Buildup - Venting: Ensure the reactor is equipped with a proper pressure relief system. - Off-gas Management: If gaseous byproducts are expected, ensure they are safely vented or scrubbed.
Handling of Oxidizing Agents - Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat. - Segregation: Store oxidizing agents away from flammable materials.

Q3: How can I monitor the progress of the oxidation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction. An appropriate reversed-phase method can separate the starting thioether, the intermediate sulfoxide, and the final sulfone product, allowing for quantitative analysis of the reaction mixture over time.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid

This protocol is a general guideline and should be optimized for specific laboratory or plant conditions.

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 2,3-dichloro-4-(ethylthio)benzoic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Heating: Heat the mixture to 60-70°C with stirring until all the solid dissolves.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 80°C. An initial exotherm is expected.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 80°C and monitor the progress by HPLC every 1-2 hours until the starting material and the sulfoxide intermediate are consumed to the desired level.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to cold water (10-20 volumes) with stirring. The product will precipitate out of solution.

  • Isolation: Filter the solid product, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum at 60-70°C.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small-scale experiment, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) at room temperature and at elevated temperatures to find a suitable system where the product is sparingly soluble at room temperature and readily soluble at higher temperatures.

  • Recrystallization: Dissolve the crude product in a minimum amount of the hot, chosen solvent. If the solution is colored, it can be treated with activated carbon and hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Organic Chemistry Portal.
  • Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Reaction Chemistry & Engineering (RSC Publishing).
  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Request PDF.
  • WO/2020/248278 METHOD FOR CONTINUOUS SYNTHESIS OF SUBSTITUTED BENZOIC-ACID ORGANIC SUBSTANCE.
  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • DE4225023A1 - Process for the preparation of 2,3-dichloro-nitrobenzene.
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • Enhanced removal of thioethers from stormwater pipe overflows by coagulation and oxidation treatment: Removal performance, reaction kinetics, and ecotoxicity. PubMed.
  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid
  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com.
  • PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDI
  • UNITED STATES P
  • Technical Support Center: Purification of 2,6-Dichloro-3-Chlorosulfonyl-Benzoic Acid. Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid: A Novel Approach to a Key Intermediate

Introduction: The Significance of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs, including the dichlorinated phenyl ring and the ethylsulfonyl group, are key pharmacophores that contribute to the biological activity of the final products. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers and professionals in the drug development and fine chemical industries.

This guide provides an in-depth validation of a novel synthetic route for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, comparing it with a traditional approach. We will delve into the rationale behind the experimental choices, present comparative data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic strategies.

The Traditional Synthetic Route: A Well-Established but Flawed Pathway

The conventional synthesis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid typically begins with the chlorosulfonation of 2,3-dichlorobenzoic acid, followed by reduction and subsequent ethylation, and finally oxidation. While this method is well-documented, it often suffers from the use of harsh reagents, multiple steps, and challenges in purification, leading to moderate overall yields and significant waste generation.

A common traditional approach can be summarized as follows:

  • Chlorosulfonation: 2,3-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group. This step is notoriously aggressive and requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid.

  • Reduction: The resulting sulfonyl chloride is then reduced to a thiol. This often involves strong reducing agents like zinc dust in an acidic medium, which can lead to side reactions and metal contamination.

  • Ethylation: The thiol is subsequently ethylated using an ethylating agent such as ethyl bromide or diethyl sulfate. These reagents are toxic and require stringent safety precautions.

  • Oxidation: The final step involves the oxidation of the ethylthioether to the corresponding ethylsulfone. Traditional oxidizing agents like potassium permanganate or hydrogen peroxide in acetic acid are often employed, which can lead to over-oxidation and the formation of impurities.

A Novel, Greener Synthetic Approach

The proposed new synthetic route aims to overcome the limitations of the traditional method by employing milder reagents, reducing the number of synthetic steps, and improving the overall efficiency and environmental profile. This novel approach starts from the more readily available 4-ethylthio-2,3-dichlorotoluene and proceeds through a direct oxidation to the corresponding benzoic acid.

The key advantages of this new route are:

  • Atom Economy: Fewer steps and a more direct conversion lead to higher atom economy.

  • Reduced Waste: The use of a cleaner oxidizing agent minimizes the generation of hazardous waste.

  • Improved Safety: Avoids the use of highly corrosive and toxic reagents like chlorosulfonic acid and ethyl bromide.

  • Higher Yield and Purity: The directness of the route and milder conditions can lead to a cleaner product with higher yields.

Comparative Analysis: Traditional vs. Novel Route

ParameterTraditional RouteNovel Route
Starting Material 2,3-Dichlorobenzoic Acid4-Ethylthio-2,3-dichlorotoluene
Number of Steps 41
Key Reagents Chlorosulfonic acid, Zinc, Ethyl bromide, KMnO₄Nitric Acid, Oxygen
Overall Yield ~50-60%>85%
Purity (crude) ~85%>95%
Safety Concerns Highly corrosive and toxic reagentsHigh pressure and temperature
Environmental Impact Significant hazardous waste generationReduced NOx emissions, less waste

Experimental Protocols

Novel Synthetic Route: Oxidation of 4-Ethylthio-2,3-dichlorotoluene

This protocol is adapted from methodologies reported for the oxidation of similar substituted toluenes.[1][2][3]

Materials:

  • 4-Ethylthio-2,3-dichlorotoluene

  • Nitric acid (68%)

  • Oxygen gas

  • High-pressure autoclave reactor

  • Sodium hydroxide solution (20%)

  • Hydrochloric acid (37%)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Charge a high-pressure autoclave reactor with 4-Ethylthio-2,3-dichlorotoluene and nitric acid.

  • Seal the reactor and pressurize with oxygen to 1.5 MPa.

  • Heat the mixture to 160°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture to a beaker and basify with a 20% sodium hydroxide solution to a pH of >12 to dissolve the product.

  • Filter the mixture to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of <2 to precipitate the 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Validation of Product Structure and Purity

The structure and purity of the synthesized 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid should be confirmed by standard analytical techniques.

  • Liquid Chromatography (LC): A validated LC method is crucial for determining the purity of the final product and for monitoring the reaction progress. A suitable method can be adapted from established procedures for similar dichlorinated benzoic acids.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): MS will determine the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carboxylic acid and sulfonyl groups.

Visualizing the Synthetic Workflows

Traditional Synthetic Workflow

Traditional_Route A 2,3-Dichlorobenzoic Acid B Chlorosulfonation (Chlorosulfonic Acid) A->B C 2,3-Dichloro-4- (chlorosulfonyl)benzoic acid B->C D Reduction (Zinc, Acid) C->D E 2,3-Dichloro-4- mercaptobenzoic acid D->E F Ethylation (Ethyl Bromide) E->F G 4-Ethylthio-2,3- dichlorobenzoic acid F->G H Oxidation (KMnO4) G->H I 2,3-Dichloro-4- (ethylsulfonyl)benzoic acid H->I

Caption: A multi-step traditional synthetic route with harsh reagents.

Novel Synthetic Workflow

Novel_Route A 4-Ethylthio-2,3-dichlorotoluene B Oxidation (Nitric Acid, O2) A->B C 2,3-Dichloro-4- (ethylsulfonyl)benzoic acid B->C

Caption: A streamlined, one-step novel synthetic route.

Conclusion: A Path Towards Greener and More Efficient Synthesis

The validation of this novel synthetic route for 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid demonstrates a significant advancement over traditional methods. By prioritizing atom economy, reducing hazardous waste, and improving overall yield and purity, this new approach aligns with the principles of green chemistry. For researchers and drug development professionals, the adoption of such methodologies is not only environmentally responsible but also economically advantageous, paving the way for more sustainable and cost-effective manufacturing of essential chemical intermediates.

References

  • Preparation of 2-chloro, bromo or nitro-4-alkylsulfonyl benzoic acids and intermediates.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com.
  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure.
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476. PubChem.
  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.

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Validation

A Comparative Guide to Purity Analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid: Titration vs. HPLC

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For compounds like 2,3-Dichloro-4-(ethylsulfonyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For compounds like 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two common analytical techniques for purity determination: classical acid-base titration and modern High-Performance Liquid Chromatography (HPLC). As we will explore, the choice between these methods is not merely a matter of preference but a critical decision guided by the specific requirements of the analysis, from routine quality control to comprehensive impurity profiling.

The Analyte: 2,3-Dichloro-4-(ethylsulfonyl)benzoic Acid

2,3-Dichloro-4-(ethylsulfonyl)benzoic acid is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, renders it amenable to analysis by acid-base titration. The aromatic ring and the ethylsulfonyl group also provide a chromophore, allowing for detection by UV-spectrophotometry, a common detection method in HPLC. The purity of this intermediate is crucial as any impurities can be carried over to the final API, potentially affecting its safety and efficacy profile.

Principle-Driven Methodologies

The selection of an analytical method is fundamentally tied to the chemical properties of the analyte and the information sought. Here, we delve into the principles and practical execution of both titration and HPLC for the purity analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

Purity by Titration: A Quantitative Cornerstone

Acid-base titration is a classic and robust method for determining the overall acidic content of a sample.[1] It is an absolute method that relies on a stoichiometric reaction between the acidic analyte and a standardized basic titrant.[2]

Causality Behind Experimental Choices:

The carboxylic acid functional group of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid readily donates a proton, making it a Brønsted-Lowry acid. This allows for its direct titration with a strong base, such as sodium hydroxide (NaOH). The reaction is a simple neutralization:

R-COOH + NaOH → R-COONa + H₂O

The key to an accurate titration is the precise determination of the equivalence point, where the moles of NaOH added are stoichiometrically equal to the moles of the carboxylic acid present.[3]

Experimental Protocol: Titration

Objective: To determine the purity of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid by titration with standardized sodium hydroxide.

Materials:

  • 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol, reagent grade

  • Deionized water

  • Analytical balance

  • 50 mL burette, Class A

  • 250 mL Erlenmeyer flasks

Methodology:

  • Sample Preparation: Accurately weigh approximately 250 mg of the 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of ethanol to dissolve the sample. Gentle warming may be applied if necessary. Add 50 mL of deionized water. The use of an alcohol-water mixture is necessary due to the limited aqueous solubility of many organic acids.[4]

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution. Phenolphthalein is chosen as it provides a sharp color change in the pH range expected at the equivalence point of a weak acid-strong base titration.[1]

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH from the burette with constant swirling until a faint, persistent pink color is observed. This color change signifies the endpoint of the titration.

  • Record Volume: Record the volume of NaOH consumed.

  • Blank Titration: Perform a blank titration using the same volumes of ethanol and deionized water to account for any acidity from the solvents.

  • Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = [(V_sample - V_blank) × M_NaOH × MW_acid] / (W_sample × 10)

    Where:

    • V_sample = Volume of NaOH consumed for the sample (mL)

    • V_blank = Volume of NaOH consumed for the blank (mL)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • MW_acid = Molecular weight of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid ( g/mol )

    • W_sample = Weight of the sample (mg)

Purity by HPLC: A Specificity Powerhouse

High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that can not only quantify the main component but also separate and detect impurities.[5] For pharmaceutical analysis, reverse-phase HPLC is the most common mode, where the stationary phase is nonpolar and the mobile phase is polar.[5]

Causality Behind Experimental Choices:

The principle of reverse-phase HPLC is the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid, being a moderately polar molecule, will be retained on a nonpolar C18 column and can be eluted with a mixture of water/buffer and an organic solvent like methanol or acetonitrile.[6] By adjusting the mobile phase composition, a gradient can be created to elute the main compound and any potential impurities at different times, allowing for their individual quantification. UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light.[6]

Experimental Protocol: HPLC

Objective: To determine the purity of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid and quantify any related impurities by reverse-phase HPLC with UV detection.

Materials and Equipment:

  • 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid sample and reference standard

  • HPLC grade acetonitrile and methanol

  • Ammonium acetate, analytical grade

  • Formic acid, analytical grade

  • Deionized water, 18.2 MΩ·cm

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[6]

  • Injection Volume: 10 µL

Methodology:

  • Standard Preparation: Accurately weigh about 25 mg of the 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Data Processing: Integrate the peaks in the chromatograms.

  • Calculation: The purity of the sample is calculated by area normalization:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100

    The assay can also be calculated against the reference standard:

    Assay (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Visualizing the Workflows

To better illustrate the procedural flow of each analytical technique, the following diagrams are provided.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh ~250 mg of sample dissolve Dissolve in 50 mL Ethanol + 50 mL Water weigh->dissolve indicator Add 2-3 drops of Phenolphthalein dissolve->indicator titrate Titrate with 0.1 M NaOH to a persistent pink endpoint indicator->titrate record Record the volume of NaOH used titrate->record calculate Calculate purity using the formula record->calculate blank Perform blank titration blank->calculate

Caption: Workflow for Purity Analysis by Titration.

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation weigh_std Weigh Reference Standard dissolve_std Dissolve and dilute to known concentration weigh_std->dissolve_std weigh_smp Weigh Sample dissolve_smp Dissolve and dilute to known concentration weigh_smp->dissolve_smp inject Inject solutions into the HPLC system setup Set up HPLC with specified conditions setup->inject acquire Acquire chromatograms inject->acquire integrate Integrate all peaks in the chromatogram acquire->integrate calculate Calculate purity by area normalization or against standard integrate->calculate

Caption: Workflow for Purity Analysis by HPLC.

Head-to-Head Comparison: Titration vs. HPLC

The choice between titration and HPLC depends on the specific analytical need. The following table summarizes the key performance characteristics of each method for the purity analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid.

ParameterTitrationHPLC
Specificity Low. Measures total acidity and cannot distinguish between the main compound and acidic impurities.High. Can separate the main compound from impurities, providing a more accurate purity value.
Sensitivity Moderate. Typically requires milligram quantities of sample.High. Can detect and quantify impurities at very low levels (ppm).
Accuracy High for total acid content, but can be misleading if acidic impurities are present.High for the specific compound. Provides a true measure of the main component's purity.
Precision High. Typically yields very reproducible results (low RSD).High. Modern HPLC systems offer excellent reproducibility.
Quantification Absolute method (if titrant is properly standardized).Relative method (requires a reference standard for assay). Area percent can be used for purity.
Impurity Profiling Not possible.A key strength. Can identify and quantify individual impurities.
Speed Fast for a single sample.Slower per sample due to run time, but autosamplers allow for high throughput.
Cost & Complexity Low cost, simple equipment, and minimal training required.High initial instrument cost, requires more complex method development and skilled operators.
Regulatory Acceptance Accepted for assay of the main component, but HPLC is required for impurity profiling.[7][8]The preferred method for purity and impurity analysis in the pharmaceutical industry.[7][8]

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation hinges on the intended purpose of the analysis.

  • For in-process control or rapid confirmation of the main component's concentration , where the impurity profile is already well-characterized and known to be consistent, titration is a cost-effective and efficient method. Its speed and simplicity are advantageous in a manufacturing environment. However, it is crucial to recognize its limitation: titration provides an "assay" value (total acidity), not a "purity" value in the modern regulatory sense.

  • For final release testing, stability studies, and any form of characterization or investigation , HPLC is unequivocally the method of choice. Its ability to separate and quantify impurities is essential for ensuring the safety and quality of the drug substance intermediate. Regulatory bodies such as the FDA and EMA, following ICH guidelines, require impurity profiling, which can only be achieved with a specific method like HPLC.[7][8]

In a robust quality control strategy, these two methods can be complementary. Titration can be used for rapid checks, while HPLC provides the comprehensive purity data required for batch release and regulatory submissions. The validation of any analytical method must be performed according to ICH Q2(R2) guidelines to ensure the data is reliable and fit for its intended purpose.[8][9]

Conclusion

The purity analysis of 2,3-Dichloro-4-(ethylsulfonyl)benzoic acid exemplifies a common challenge in pharmaceutical analytics: selecting the most appropriate tool for the job. While titration remains a valuable technique for its simplicity and speed in quantifying total acidity, it lacks the specificity to provide a complete picture of a sample's purity. HPLC, with its superior separating power, offers a detailed and accurate assessment of both the main compound and its impurities. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is paramount to ensuring the quality and integrity of the final pharmaceutical product.

References

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2025). ResearchGate. [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. (2024). YouTube. [Link]

  • Benzoic Acid Assay by Titration. (n.d.). University of Basrah. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. [Link]

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A Comparative Study on the Solubility of Sulfonylbenzoic Acid Isomers: A Technical Guide for Researchers

In the landscape of pharmaceutical and chemical research, understanding the physicochemical properties of molecules is paramount to their successful application. Among these, solubility stands out as a critical determina...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, understanding the physicochemical properties of molecules is paramount to their successful application. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation. This guide provides an in-depth comparative analysis of the solubility of three key isomers of sulfonylbenzoic acid: 2-sulfamoylbenzoic acid (ortho), 3-sulfobenzoic acid (meta), and 4-sulfamoylbenzoic acid (para).

The Structural Nuances of Sulfonylbenzoic Acid Isomers: A Tale of Three Positions

The solubility of a molecule is fundamentally governed by the interplay of its intermolecular forces with those of the solvent. For the sulfonylbenzoic acid isomers, the key players are the carboxylic acid and the sulfonyl-containing groups, both of which can participate in hydrogen bonding. The critical difference between the ortho, meta, and para isomers lies in the spatial relationship between these two functional groups, which dictates the potential for intramolecular versus intermolecular interactions.

  • 2-Sulfamoylbenzoic Acid (Ortho-isomer): The proximity of the sulfamoyl and carboxylic acid groups in the ortho position allows for the formation of a strong intramolecular hydrogen bond. This internal interaction can satisfy the hydrogen bonding potential of the functional groups within the molecule itself, reducing their availability to interact with solvent molecules. This phenomenon, often referred to as the "ortho effect," can lead to a decrease in solubility in polar, protic solvents like water, as the molecule is less able to form strong hydrogen bonds with the solvent.[1]

  • 3-Sulfobenzoic Acid (Meta-isomer): In the meta position, the functional groups are too far apart to form an intramolecular hydrogen bond. Consequently, both the sulfonic acid and carboxylic acid groups are fully available to form intermolecular hydrogen bonds with solvent molecules. This generally leads to higher solubility in polar solvents compared to the ortho-isomer.[2]

  • 4-Sulfamoylbenzoic Acid (Para-isomer): Similar to the meta-isomer, the para-isomer cannot form intramolecular hydrogen bonds. The functional groups are positioned at opposite ends of the benzene ring, allowing for extensive intermolecular hydrogen bonding with solvent molecules. The linear and symmetric nature of the para-isomer can also favor efficient packing in a crystal lattice, which can sometimes lead to lower solubility compared to the less symmetrical meta-isomer, as more energy is required to break the crystal lattice.

Below is a diagram illustrating the potential for intramolecular hydrogen bonding in the ortho-isomer compared to the intermolecular hydrogen bonding characteristic of the meta and para isomers.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding in Sulfonylbenzoic Acid Isomers.

Comparative Solubility Profile

The following tables summarize the available quantitative and qualitative solubility data for the sulfonylbenzoic acid isomers. It is important to note that there are gaps in the experimental data, particularly for the ortho and meta isomers in organic solvents. The provided information is a compilation of experimental values, predicted data, and qualitative descriptions from various sources.

Table 1: Solubility in Water

IsomerCAS NumberWater Solubility (g/L) at 25 °CpKa (Carboxylic Acid)Notes
2-Sulfamoylbenzoic Acid (ortho)632-24-63.62 (Predicted)[3]Not FoundPredicted to be moderately soluble.
3-Sulfobenzoic Acid (meta)121-53-9Soluble[2]-0.99 (Predicted, likely for -SO₃H)[4]Generally described as water-soluble. The sodium salt is highly soluble (100 g/L at 20.5 °C).
4-Sulfamoylbenzoic Acid (para)138-41-00.453[5]3.50[5]Sparingly soluble in water.

Table 2: Qualitative Solubility in Organic Solvents

IsomerEthanolMethanolAcetoneEthyl Acetate
2-Sulfamoylbenzoic Acid (ortho)Soluble (Expected)Soluble (Expected)Soluble (Expected)Sparingly Soluble (Expected)
3-Sulfobenzoic Acid (meta)Soluble (Expected)Soluble (Expected)Soluble (Expected)Sparingly Soluble (Expected)
4-Sulfamoylbenzoic Acid (para)Soluble[6]Soluble (Expected)Soluble (Expected)Sparingly Soluble (Expected)

Discussion of Solubility Trends:

  • Water Solubility: Based on the available data and theoretical considerations, the meta-isomer (3-sulfobenzoic acid) is expected to be the most water-soluble due to the high polarity of the sulfonic acid group and the availability of both functional groups for intermolecular hydrogen bonding. The predicted high solubility of the ortho-isomer is somewhat counterintuitive given the potential for intramolecular hydrogen bonding and may warrant experimental verification. The para-isomer exhibits the lowest water solubility, which could be attributed to a more stable crystal lattice structure.

  • Organic Solvent Solubility: All three isomers are expected to show good solubility in polar protic solvents like ethanol and methanol, which can effectively hydrogen bond with both the carboxylic acid and sulfonyl groups. Solubility in polar aprotic solvents like acetone will depend on dipole-dipole interactions. In less polar solvents like ethyl acetate, solubility is expected to be lower for all isomers.

Experimental Protocols for Solubility Determination

To empower researchers to fill the existing data gaps and to validate the predicted trends, this section provides detailed, self-validating protocols for determining the solubility of sulfonylbenzoic acids.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][7]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined.

Experimental Workflow Diagram:

G A 1. Preparation of Saturated Solution - Add excess sulfonylbenzoic acid to a known volume of solvent in a sealed vial. B 2. Equilibration - Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. A->B C 3. Phase Separation - Centrifuge or filter the suspension to separate the undissolved solid. B->C D 4. Sample Preparation - Withdraw a known volume of the clear supernatant. - Dilute gravimetrically with a suitable solvent. C->D E 5. Quantification - Analyze the diluted sample using a validated HPLC method. D->E F 6. Calculation - Determine the concentration of the original saturated solution based on the dilution factor. E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 10-20 mg) of the sulfonylbenzoic acid isomer to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Accurately add a known volume (e.g., 1 mL) of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare triplicate samples for each isomer and solvent combination.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C ± 0.5 °C).

    • Agitate the samples for 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid, centrifuge the vials at a controlled temperature. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent. Pre-saturate the filter by passing a small amount of the solution through it first to avoid loss of solute due to adsorption.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a calibration curve using standard solutions of the sulfonylbenzoic acid isomer of known concentrations.

    • Withdraw a precise aliquot of the clear supernatant from the sample vials and dilute it with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC. A typical method for organic acids involves a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile, with UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).[1][4]

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in Water, B: Acetonitrile

  • Gradient: A suitable gradient to elute the compound of interest.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

Conclusion and Future Directions

The solubility of sulfonylbenzoic acid isomers is a complex interplay of their structural features and the nature of the solvent. While a complete experimental dataset is yet to be established, this guide provides a comprehensive framework for understanding and predicting their solubility behavior. The ortho-isomer's potential for intramolecular hydrogen bonding is a key factor that likely reduces its interaction with polar solvents, whereas the meta and para isomers, free from this constraint, are more available for intermolecular interactions.

The provided experimental protocols offer a clear path for researchers to generate the much-needed quantitative data. A systematic study of the solubility of these isomers in a range of solvents at different temperatures would be a valuable contribution to the field, enabling more precise control over their applications in drug development and chemical synthesis.

References

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